molecular formula C9H8N2O B1318988 1H-indole-5-carbaldehyde oxime CAS No. 1402390-75-3

1H-indole-5-carbaldehyde oxime

Cat. No.: B1318988
CAS No.: 1402390-75-3
M. Wt: 160.17 g/mol
InChI Key: HKNZDPSSEHCJLI-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indole-5-carbaldehyde oxime is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZDPSSEHCJLI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of 1H-indole-5-carbaldehyde oxime, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established scientific principles and field-proven insights, this document delves into the physicochemical characteristics, chemical reactivity, synthesis, and biological relevance of this indole derivative. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their experimental work.

Core Molecular Attributes and Physicochemical Properties

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active compounds. The introduction of the oxime functionality at the 5-position of the indole ring imparts specific chemical characteristics that are crucial to its behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of 1H-Indole-5-Carbaldehyde and its Oxime Derivative

Property1H-Indole-5-carboxaldehyde (Precursor)This compound
Molecular Formula C₉H₇NO[1]C₉H₈N₂O[2]
Molecular Weight 145.16 g/mol [1]160.17 g/mol [2]
Melting Point (°C) 100-103Not explicitly found, but the 3-isomer melts at 195 °C.
Appearance Not specifiedWhite to light yellow to light orange crystalline powder (for the 3-isomer).
Predicted pKa Data not availableData not available
Predicted Water Solubility Data not availableData not available
Basicity and Acidity: The Amphoteric Nature of the Oxime Group

Oximes are known to be amphoteric, capable of acting as both weak acids and weak bases. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The acidity is attributed to the hydroxyl proton, which can be abstracted by a base.

The pKa of the conjugate acid (protonated oxime) and the pKa of the oxime itself are key parameters governing its ionization state at a given pH. While specific experimental values for this compound are not available, the electronic properties of the indole ring system are expected to influence these values. The indole nitrogen's lone pair contributes to the aromaticity of the ring and is generally not considered basic. The overall basicity of the molecule will be primarily determined by the oxime nitrogen.

Isomerism: The Significance of Syn and Anti Configurations

A critical feature of aldoximes is the existence of geometric isomers, designated as syn and anti (or E and Z). These isomers arise from the restricted rotation around the carbon-nitrogen double bond.

Caption: Syn and anti isomers of an aldoxime.

The relative stability of these isomers can be influenced by factors such as steric hindrance and the electronic nature of substituents. It has been observed in studies of related indole-3-carbaldehyde oximes that the anti isomer can be less stable in acidic conditions and may isomerize to the more stable syn form.[3] The specific isomeric ratio of this compound under different conditions would require experimental determination. The biological activity of oxime-containing compounds can also differ significantly between isomers.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the oxime functional group.

Hydrolytic Stability

Oximes are generally more resistant to hydrolysis than their imine and hydrazone counterparts. However, they can undergo acid-catalyzed hydrolysis to regenerate the parent aldehyde and hydroxylamine. This reaction is typically initiated by protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

G Oxime This compound ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H⁺ (fast) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedOxime->TetrahedralIntermediate H₂O (slow, RDS) Aldehyde 1H-Indole-5-carboxaldehyde TetrahedralIntermediate->Aldehyde -NH₂OH Hydroxylamine Hydroxylamine TetrahedralIntermediate->Hydroxylamine

Caption: Acid-catalyzed hydrolysis of this compound.

The rate of hydrolysis is pH-dependent, with increased rates observed under acidic conditions. For drug development purposes, understanding the hydrolytic stability of this compound is crucial for predicting its shelf-life and behavior in the acidic environment of the stomach.

Reduction and Oxidation

The oxime functionality can be readily reduced to the corresponding primary amine using various reducing agents. This transformation is a valuable synthetic route for the preparation of 5-(aminomethyl)-1H-indole derivatives, which are of interest in medicinal chemistry.

Conversely, the indole nucleus is susceptible to oxidation under certain conditions. The choice of reagents and reaction conditions is therefore critical to avoid undesired side reactions.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds via the condensation of 1H-indole-5-carboxaldehyde with hydroxylamine or its hydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related indole-3-carbaldehyde oximes.[4]

Materials:

  • 1H-Indole-5-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (95%)

  • Distilled water

Procedure:

  • Dissolve 1H-indole-5-carboxaldehyde in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in distilled water.

  • Cool the ethanolic solution of the aldehyde to 0-5 °C in an ice bath.

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the aldehyde solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization

While specific spectra for this compound were not found in the searched literature, the following are expected characteristic signals based on related compounds:

  • ¹H NMR: The spectrum would show characteristic signals for the indole ring protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N-). The chemical shifts of these protons can help in distinguishing between the syn and anti isomers.

  • ¹³C NMR: The spectrum would display signals for the nine carbon atoms of the molecule, with the carbon of the C=N bond being a key diagnostic peak.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the oxime (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[5]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 160.17 would be expected.

Biological and Pharmacological Context

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The precursor, indole-5-carboxaldehyde, is a versatile starting material for the synthesis of various bioactive molecules.

Derivatives of indole-5-carboxaldehyde have been investigated for their potential as:

  • Anti-proliferative and anti-inflammatory agents

  • Inhibitors of botulinum neurotoxin serotype A protease

  • β-amyloid imaging probes

  • Aurora kinase A inhibitors

The introduction of the oxime functionality can significantly modulate the biological activity of the parent molecule. Indole-containing oximes, such as derivatives of indole-3-carbaldehyde oxime, have demonstrated antimicrobial and anticancer properties.[2] Furthermore, some indole oxime derivatives have been identified as potent urease inhibitors, which could be relevant for the treatment of Helicobacter pylori infections.[4]

The specific biological activities of this compound have not been extensively reported in the available literature. However, based on the known activities of related compounds, it represents a promising lead structure for further investigation in various therapeutic areas.

G cluster_activities Indole5CHO 1H-Indole-5-carboxaldehyde Oxime This compound Indole5CHO->Oxime Oximation Bioactivity Potential Biological Activities Oxime->Bioactivity Leads to Anticancer Anticancer Bioactivity->Anticancer Antimicrobial Antimicrobial Bioactivity->Antimicrobial Antiinflammatory Anti-inflammatory Bioactivity->Antiinflammatory EnzymeInhibition Enzyme Inhibition Bioactivity->EnzymeInhibition

Caption: Synthetic and biological relationship of this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its basic properties, including its amphoteric nature, propensity for geometric isomerism, and characteristic chemical reactivity, make it a versatile building block for the synthesis of novel therapeutic agents. While there is a need for further experimental characterization of its physicochemical properties, the existing knowledge on related indole oximes provides a solid foundation for future research and development efforts. This guide serves as a starting point for scientists and researchers to explore the full potential of this promising indole derivative.

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • PubChem. Indole-5-carboxaldehyde. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.
  • Jayawardhana, D. A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(22), 6899. [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. [Link]

  • Wikipedia. Oxime. [Link]

Sources

Technical Monograph: 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary

1H-indole-5-carbaldehyde oxime (Molecular Formula: C



1234

Part 1: Structural Characterization & Logic

Chemical Identity

The molecule consists of an indole core substituted at the C5 position with an aldoxime group (–CH=N–OH).[5] The oxime moiety introduces geometric isomerism (E and Z), which significantly influences subsequent reduction kinetics and biological binding affinity.

  • IUPAC Name: (E/Z)-1H-indole-5-carbaldehyde oxime[5]

  • Precursor CAS: 1196-69-6 (1H-indole-5-carbaldehyde)[5]

  • SMILES: ON=Cc1ccc2[nH]ccc2c1

  • Key Structural Features:

    • Indole NH: Acts as a hydrogen bond donor (pKa ~16-17).[5]

    • Oxime Group: Amphoteric; the hydroxyl proton is acidic (pKa ~11), while the nitrogen can act as a weak base or nucleophile.

    • C5-Position: Electronically distinct from the C3 position; less susceptible to electrophilic aromatic substitution, making the oxime formation a controlled, chemoselective process.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the potential for E/Z isomerism.

IndoleOximeIndoleCoreIndole Core(C8H6N)C5_PosC5 PositionIndoleCore->C5_PosSubstitution SiteAldehydePrecursor:Aldehyde (-CHO)C5_Pos->AldehydeStarting MaterialOximeTarget:Oxime (-CH=N-OH)Aldehyde->OximeCondensation(+ NH2OH)IsomersIsomers:(E)-Anti / (Z)-SynOxime->IsomersStereochemistry

Caption: Structural logic flow from the indole core to the specific C5-oxime functionality.

Part 2: Synthetic Pathways & Process Chemistry

Reaction Mechanism

The synthesis follows a standard nucleophilic addition-elimination pathway.[5] Hydroxylamine (:NH

5

Reaction Scheme:

5
Experimental Protocol: Synthesis from 1H-Indole-5-Carbaldehyde

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 1H-Indole-5-carbaldehyde (CAS 1196-69-6): 1.45 g (10 mmol)[5]

  • Hydroxylamine hydrochloride (NH

    
    OH[1][2]·HCl): 0.83 g (12 mmol, 1.2 eq)
    
  • Sodium Acetate (NaOAc): 1.23 g (15 mmol, 1.5 eq) or Na

    
    CO
    
    
    (0.64 g)
  • Solvent: Ethanol/Water (9:1 v/v) or Methanol

  • Temperature: Reflux (78–80°C)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.45 g of 1H-indole-5-carbaldehyde in 20 mL of ethanol. The aldehyde may require gentle warming to fully dissolve.[5]

  • Reagent Preparation: In a separate beaker, dissolve 0.83 g of hydroxylamine hydrochloride and 1.23 g of sodium acetate in 5 mL of deionized water. Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing acid-catalyzed polymerization of the indole.

  • Addition: Dropwise add the aqueous hydroxylamine/acetate solution to the stirring indole solution. A slight color change (yellowing) may occur.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The aldehyde spot (higher R

    
    ) should disappear, replaced by the more polar oxime spot (lower R
    
    
    ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).[5]

    • Add 20 mL of ice-cold water to the residue.[5] The oxime typically precipitates as a white to off-white solid.[5]

    • Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove inorganic salts.[5]

  • Purification: Recrystallize from aqueous ethanol or ethanol/water (1:1) if necessary.[5] Dry in a vacuum oven at 40°C for 12 hours.

Self-Validating Checkpoint: The final product should be a solid. If an oil persists, it indicates incomplete crystallization or residual solvent; trituration with hexanes or diethyl ether can induce precipitation.[5]

Synthetic Workflow Diagram

SynthesisFlowStartStart: 1H-Indole-5-carbaldehyde(10 mmol)MixDissolve in EtOHAdd NH2OH.HCl + NaOAc (aq)Start->MixReactReflux 80°C, 2-3 hrs(Monitor via TLC)Mix->ReactWorkupEvaporate EtOHAdd Ice Water -> PrecipitateReact->WorkupFilterFilter & Wash(Remove Na salts)Workup->FilterFinalProduct: this compound(White/Off-white Solid)Filter->Final

Caption: Step-by-step synthetic workflow for the oximation of indole-5-carbaldehyde.

Part 3: Analytical Profiling

NMR Spectroscopy

The conversion from aldehyde to oxime is most easily confirmed by the shift of the carbonyl proton.[5]

NucleusMoietyChemical Shift (

, ppm) - DMSO-

MultiplicityInterpretation

H
Indole NH11.2 – 11.4Singlet (br)Characteristic indole N-H.

H
Oxime OH10.8 – 11.0SingletDisappears with D

O shake.[5]

H
-CH=N- 8.1 – 8.3 SingletDiagnostic Peak. Upfield from aldehyde (-CHO at ~9.9 ppm).[5]

H
Indole C4-H7.8 – 7.9DoubletOrtho coupling.

H
Indole C2-H7.3 – 7.4MultipletTypical aromatic region.[5]

C
C=N 148 – 150 -Oxime carbon (shifted from C=O ~190 ppm).[5]

Note: The oxime often exists as a mixture of E (anti) and Z (syn) isomers.[5] You may observe the -CH=N- signal as two distinct peaks with an integration ratio (e.g., 9:1) depending on thermodynamic stability.

Mass Spectrometry[1]
  • Molecular Weight: 160.17[6][7][8]

  • ESI-MS (Positive Mode): Expect [M+H]

    
     peak at 161.2 m/z .[5]
    
  • ESI-MS (Negative Mode): Expect [M-H]

    
     peak at 159.2 m/z  (deprotonation of the oxime OH).[5]
    

Part 4: Medicinal Chemistry Applications[10][11][12][13][14]

Functionalization Logic

The 5-oxime is rarely the final drug; it is a "chemical handle."[5]

  • Reduction to Primary Amines: Catalytic hydrogenation (H

    
    , Pd/C) or reduction with LiAlH
    
    
    converts the oxime to 5-(aminomethyl)indole .[5] This is a bioisostere of tryptamine, often used to access 5-HT receptor modulators.[5]
  • Dehydration to Nitriles: Treatment with acetic anhydride or SOCl

    
     yields 5-cyanoindole , a key intermediate for synthesizing tetrazoles or amidines found in kinase inhibitors.[5]
    
Biological Context

Substitutions at the C5 position of the indole ring are critical for:

  • Kinase Inhibition: Many ATP-competitive inhibitors (e.g., Sunitinib analogs) utilize the indole core.[5] The C5 position often projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase ATP binding site.[5]

  • Melatonin Analogs: 5-substituted indoles mimic the 5-methoxy group of melatonin, influencing circadian rhythm regulation studies.[5]

References

  • PubChem. Indole-5-carboxaldehyde (Precursor Data). National Library of Medicine.[5] Available at: [Link]

  • Amerigo Scientific. this compound Product Page (MDL: MFCD12211118).[5][6] Available at: [Link]

  • MDPI. Synthesis and Evaluation of Indole-3-carbaldehyde Oxime Derivatives (Analogous Chemistry). Available at: [Link]

Technical Monograph: 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-indole-5-carbaldehyde oxime molecular weight Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Physicochemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 1018038-45-3) is a pivotal heterocyclic intermediate in the synthesis of tryptamine analogs, kinase inhibitors, and agrochemical fungicides. With a precise molecular weight of 160.17 g/mol , it serves as the critical "nitrogen-insertion" checkpoint between the precursor aldehyde (indole-5-carboxaldehyde) and biologically active primary amines.

This guide provides a definitive technical analysis of the molecule, moving beyond basic stoichiometry to cover synthesis protocols, spectroscopic characterization, and downstream applications in drug discovery.

Chemical Identity & Fundamental Properties[1][2]

The molecular weight of this compound is derived from its formula


. In mass spectrometry workflows, the monoisotopic mass is the critical parameter for identification.
PropertySpecification
IUPAC Name (E/Z)-1H-indole-5-carbaldehyde oxime
Molecular Formula

Molecular Weight (Average) 160.17 g/mol
Monoisotopic Mass 160.0637 Da
CAS Number 1018038-45-3 (Primary), 1402390-75-3
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~10.5 (Oxime OH), ~16 (Indole NH)
Structural Significance

The molecule consists of an indole core substituted at the C5 position with an aldoxime group (


). This position is strategically important in medicinal chemistry because 5-substituted indoles often mimic the binding interactions of serotonin (5-HT) without the metabolic instability of the native neurotransmitter.

Synthetic Methodology

The synthesis of this compound is a classic condensation reaction (Schiff base formation) between 1H-indole-5-carboxaldehyde and hydroxylamine hydrochloride.

Protocol: Oximation of Indole-5-Carboxaldehyde

Reagents:

  • 1H-Indole-5-carboxaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Carbonate (

    
    ) or Sodium Acetate (2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-indole-5-carboxaldehyde in ethanol at room temperature.

  • Activation: In a separate vessel, dissolve hydroxylamine HCl and the base in water.

  • Addition: Slowly add the aqueous hydroxylamine solution to the indole solution.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane) or LC-MS. The aldehyde spot (

    
    ) will disappear, replaced by the more polar oxime spot (
    
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. Dilute the residue with ice-cold water. The oxime typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Reaction Pathway Diagram

SynthesisPathway Aldehyde 1H-Indole-5-carboxaldehyde (MW: 145.16) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (Ethanol/Water) Reagents->Intermediate Oxime This compound (MW: 160.17) Intermediate->Oxime - H2O (Dehydration)

Figure 1: Synthetic pathway for the conversion of the aldehyde precursor to the target oxime.[2]

Analytical Characterization

To validate the synthesis and molecular weight, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Expected Signal: ESI+ mode typically shows the protonated molecular ion

    
    .
    
  • Target m/z: 161.18

  • Interpretation: A signal at 146 would indicate unreacted aldehyde; a signal at 144 would indicate nitrile formation (dehydration of the oxime).

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-



  • 
     10.8 - 11.0 ppm (s, 1H):  Oxime hydroxyl proton (
    
    
    
    ). This signal disappears upon
    
    
    exchange.
  • 
     11.2 ppm (s, 1H):  Indole 
    
    
    
    proton.
  • 
     8.1 - 8.3 ppm (s, 1H):  Azomethine proton (
    
    
    
    ). This is the diagnostic peak for oxime formation.
  • 
     6.4 - 7.8 ppm (m, Indole aromatic protons):  Characteristic splitting pattern for 5-substituted indole.
    

Pharmaceutical & Biological Applications

The molecular weight of 160.17 represents a transient state in drug development. The oxime is rarely the final drug; rather, it is a "gateway" functional group.

Precursor to Tryptamine Analogs (Reduction)

The primary utility of this oxime is its reduction to 1-(1H-indol-5-yl)methanamine . This amine is a scaffold for:

  • Kinase Inhibitors: Targeting Aurora kinases in oncology.

  • GPCR Ligands: 5-HT receptor agonists/antagonists.

Reduction Protocol (Catalytic Hydrogenation):

  • Catalyst: Raney Nickel or Pd/C.

  • Atmosphere:

    
     gas (balloon or Parr shaker at 40 psi).
    
  • Solvent: Methanol with catalytic Ammonia (to prevent secondary amine formation).

  • Result: The MW shifts from 160.17 (Oxime)

    
    146.19  (Primary Amine).
    
Agrochemical Fungicides

Recent patents indicate that 5-substituted indole oximes exhibit intrinsic antifungal activity against plant pathogens. The oxime moiety can chelate metal ions essential for fungal metalloenzymes.

Application Logic Flow

Applications cluster_Pharma Pharmaceutical Development cluster_Agro Agrochemicals Oxime This compound (MW: 160.17) Reduction Reduction (H2/Raney Ni) Oxime->Reduction Fungicide Direct Application (Fungicide) Oxime->Fungicide Amine 5-Aminomethylindole (Scaffold) Reduction->Amine Drugs Kinase Inhibitors Serotonin Ligands Amine->Drugs

Figure 2: Downstream applications of the oxime in pharmaceutical and agrochemical industries.

Stability and Handling

  • Thermal Stability: Oximes can undergo Beckmann rearrangement or dehydration to nitriles at high temperatures (>150°C) or under acidic conditions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z photo-isomerization.

  • Safety: Indole derivatives should be treated as potential irritants. Wear standard PPE (gloves, goggles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde (Precursor). Retrieved from [Link]

  • Zhang, M. Z., et al. (2015). Synthesis and antifungal activity of novel indole-substituted oxime ether derivatives. European Journal of Medicinal Chemistry.[2][3][4] (Contextual citation for antifungal activity of indole oximes).

  • Google Patents (2018).WO2018210659A1 - Heteroaryl compounds as agrochemical fungicides.

Sources

Technical Guide: Mass Spectrometry of 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary

1H-indole-5-carbaldehyde oxime (CAS: 1000342-96-2) represents a critical scaffold in the development of kinase inhibitors and serotonin receptor modulators.[1] Unlike simple indoles, the inclusion of the oxime moiety (

geometric isomerism (E/Z)gas-phase rearrangement artifacts

This guide moves beyond basic spectral matching. It provides a mechanistic framework for predicting fragmentation behavior, optimizing ionization parameters, and distinguishing between native chemical species and source-induced artifacts such as the Beckmann rearrangement.

Physicochemical & Mass Spectral Properties

Before initiating analysis, the fundamental mass properties must be established to calibrate acquisition windows and mass accuracy tolerances.

PropertyValueNotes
Formula

Indole core + Aldoxime side chain
Exact Mass (Monoisotopic) 160.06366Target for High-Res MS (HRMS)

161.07094Primary ESI(+) species

159.05640Accessible via ESI(-), acidic N-H and O-H
Double Bond Equivalent (DBE) 7High aromaticity stabilizes molecular ion
LogP (Predicted) ~1.8Suitable for Reverse Phase LC (C18)

Ionization Strategy & Source Parameters

The choice of ionization method dictates the observable species. For this polar aromatic compound, Electrospray Ionization (ESI) in positive mode is the gold standard, though Atmospheric Pressure Chemical Ionization (APCI) can be used for non-polar impurities.

ESI(+) Optimization[1]
  • Solvent System: 0.1% Formic Acid in 50:50 Water/Acetonitrile.[1]

    • Rationale: Protonation occurs readily at the pyridine-like nitrogen of the oxime or the indole C3 position. Acidic conditions stabilize the

      
       ion.
      
  • Source Temperature:

    
    .[1]
    
    • Critical Control: Excessive heat promotes thermal degradation of the oxime to the nitrile (

      
      ) before ionization, creating a false quantification of nitrile impurities.
      
  • Cone Voltage / Declustering Potential: Keep low (15–30 V).

    • Reasoning: High in-source energy triggers a Loss of

      
        (
      
      
      143), mimicking the nitrile spectrum.

Fragmentation Mechanics (MS/MS)

The structural confirmation of this compound relies on three distinct fragmentation pathways. Understanding these allows for the discrimination of the oxime from its potential hydrolysis product (aldehyde) or dehydration product (nitrile).

Primary Pathway: Dehydration (The Nitrile Shift)

The most dominant transition in aldoximes is the loss of water.

  • Mechanism: Protonation of the hydroxyl group followed by 1,2-elimination.

  • Diagnostic Value: A high ratio of 143/161 suggests a labile oxime.[1] If 143 is the base peak in the full scan (MS1), the source temperature is too high.

Secondary Pathway: The "Beckmann-Like" Rearrangement

While the classical Beckmann rearrangement is acid-catalyzed in solution, a similar process occurs in the gas phase for protonated oximes, leading to amide-like fragments.

  • Transition:

    
     (Isomeric amide).[1]
    
  • Fragment: Loss of

    
     (
    
    
    ) or
    
    
    (
    
    
    ) from the rearranged species is possible but less favored than simple dehydration for aldoximes.
Tertiary Pathway: Indole Core Shattering

Once the side chain is degraded, the stable indole core fragments via the characteristic loss of hydrogen cyanide (

  • Transition:

    
    .
    
  • Mechanism: Opening of the pyrrole ring. This confirms the indole skeleton is intact.

Fragmentation Visualization

The following diagram illustrates the connectivity of these pathways.

Fragmentationcluster_legendPathway LegendM_H[M+H]+ Precursorm/z 161.07NitrileNitrile Cation[R-CNH]+m/z 143.06M_H->Nitrile-H2O (18 Da)Dominant PathAmideAmide-Like Isomer(Rearrangement)m/z 161.07M_H->AmideBeckmann-likeRearrangementAldehydeAldehyde (Hydrolysis)[R-CHO+H]+m/z 146.06M_H->Aldehyde-NH3 (Rare)or HydrolysisIndoleFragIndole Core Ion[C8H6N]+m/z 116.05Nitrile->IndoleFrag-HCN (27 Da)Ring OpeningkeySolid Line: 1° FragmentationDashed: Rearrangement/Minor

Figure 1: MS/MS Fragmentation tree for this compound showing the dominant dehydration pathway.

Differentiation of E/Z Isomers

Oximes exist as E (trans) and Z (cis) geometric isomers.[1] In drug development, these often have vastly different biological activities.[1] Mass spectrometry alone is often insufficient to distinguish them without prior chromatographic separation, but specific energy trends exist.[1]

  • Chromatographic Separation:

    • The Z-isomer (syn) typically elutes earlier on C18 columns due to intramolecular hydrogen bonding reducing its effective polarity interaction with the stationary phase.

    • The E-isomer (anti) is generally more thermodynamically stable and elutes later.[1]

  • Ion Mobility Spectrometry (IMS):

    • If available, IMS can separate the protomers based on collisional cross-section (CCS). The Z-isomer often has a smaller CCS due to a more compact "folded" conformation.[1]

  • Fragmentation Ratio (Rule of Thumb):

    • The Z-isomer, facilitating intramolecular proton transfer, often exhibits a higher ratio of the

      
       fragment at lower collision energies compared to the E-isomer.
      

Validated Experimental Workflow

This protocol is designed to be self-validating, ensuring that observed signals are real and not artifacts.[1]

Step 1: System Suitability & Blank Check
  • Inject Solvent Blank: Verify no carryover at

    
     161 or 143.
    
  • Inject Standard (1 µg/mL): Monitor peak shape. Tailing indicates secondary interactions (silanol activity); add ammonium formate (5 mM) if necessary.[1]

Step 2: Source Stability Test (The "Thermometer" Check)
  • Objective: Determine if the nitrile signal (

    
     143) is thermal or structural.
    
  • Method: Acquire spectra at Source Temp

    
     and 
    
    
    .
  • Validation Criteria: If the 143:161 ratio increases significantly at

    
    , the nitrile is being generated in situ. Use the lower temperature for quantitative work.
    
Step 3: MS/MS Characterization[2]
  • Precursor: 161.07 (

    
     window).[1]
    
  • Collision Energy (CE) Ramp: 10

    
     50 eV.[1]
    
  • Target Fragments:

    • 143.06: Quantifier ion (High intensity).[1]

    • 116.05: Qualifier ion (High specificity for indole).[1]

    • 89.04: Deep fragmentation (Loss of HCN from 116).[1]

Step 4: Data Reporting

Report the Precursor Ion Stability (ratio of M+H to fragments in MS1) to demonstrate the integrity of the molecule during analysis.

References

  • Kuck, D. (2002).[1] "Mass Spectrometry of Organic Ions: Rearrangements." Encyclopedia of Mass Spectrometry. (Discusses the mechanism of water loss in protonated oximes).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Fundamental principles of ESI and source-induced fragmentation).

  • Prasain, J. K., et al. (2004).[1] "Fragmentation of Indole Alkaloids." Journal of Mass Spectrometry. (Establishes the characteristic HCN loss from indole cores).

  • Porter, C. J., et al. (2001).[1] "Isomerization of Oximes in Electrospray Ionization." Journal of the American Society for Mass Spectrometry. (Differentiation of E/Z oximes).

Comprehensive Guide to the IR Spectrum of 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary & Chemical Context

This compound (CAS: 52496-59-6) is a bifunctional heterocyclic building block.[1][2] It combines the electron-rich indole core with a reactive oxime moiety (

15-cyanoindole5-aminomethylindole3

Characterizing this compound requires distinguishing the oxime functionality from the starting aldehyde material.[1] This guide provides a self-validating spectral analysis protocol to ensure purity and isomeric integrity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational coupling within the molecule.[3]

  • The Indole Scaffold: The N-H bond at position 1 acts as a hydrogen bond donor.[1] The aromatic ring system produces sharp C=C skeletal vibrations.[1][4]

  • The Oxime Group (Position 5): Unlike position 3 (which is electronically coupled to the pyrrole nitrogen lone pair like a vinylogous amide), position 5 behaves as a substituted benzene.[1][3] The oxime group exists in equilibrium between syn (Z) and anti (E) isomers, though the anti form is typically thermodynamically favored in the solid state due to steric minimization.[3]

Key Vibrational Modes
ModeDescriptionDiagnostic Value

Stretching of the oxime hydroxyl.[1]Broad & Strong. Confirms oxime formation.[1][3]

Stretching of the imine bond.[1][3]Medium. Distinguishes oxime from nitrile/amine.[1][3]

Stretching of the nitrogen-oxygen bond.[1][3]Strong. The "fingerprint" of the oxime group.

Indole ring N-H stretch.[1][3]Sharp. Confirms intact indole core.

Experimental Protocol: Sample Preparation

Standardization is vital for reproducibility.[1][3] The KBr pellet method is preferred over ATR for oximes to clearly resolve the broad O-H stretching region.[3]

Reagents & Equipment[1][5][6]
  • Sample: this compound (Dry, >98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr).[1][3]

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).[1][3]

Step-by-Step Methodology
  • Desiccation: Dry the KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with the O-H region).

  • Ratio: Mix 1-2 mg of the oxime with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.[3]

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background (pure KBr) followed by the sample spectrum.[1][3]

Spectral Analysis & Assignment

The following table synthesizes data from analogous 5-substituted indoles and specific oxime characteristic frequencies.

Master Assignment Table
Frequency (cm⁻¹)IntensityVibrational AssignmentTechnical Insight
3200 – 3450 Sharp, MedIndole

Free N-H typically appears near 3400 cm⁻¹; H-bonded shifts lower (~3250 cm⁻¹).[1][3]
2800 – 3300 Broad, StrongOxime

Overlaps with C-H stretches.[1][3] The breadth indicates extensive intermolecular H-bonding.
3050 – 3100 Weak, ShoulderAromatic

Typical heteroaromatic C-H stretches.[1][3]
1640 – 1655 MediumOxime

Critical Diagnostic. If a strong peak appears >1660 cm⁻¹, suspect aldehyde impurity (

).[1][3]
1610 – 1620 MediumAromatic

Indole ring skeletal vibrations.
1450 – 1500 StrongRing Breathing Characteristic benzene/pyrrole ring modes.[1][3]
930 – 950 StrongOxime

Confirmation Peak. This band is absent in the starting aldehyde and nitrile product.[1][3]
720 – 750 StrongC-H Out-of-Plane (OOP) Indicative of the substitution pattern on the benzene ring (1,2,4-substitution).[3]
Visualizing the QC Decision Tree

Use the following logic to interpret your spectrum and determine the next experimental step.

IR_Analysis_WorkflowStartAcquire FTIR SpectrumCheck_OHCheck 2800-3300 cm⁻¹Is there a broad O-H band?Start->Check_OHCheck_COCheck 1660-1690 cm⁻¹Is there a strong C=O peak?Check_OH->Check_COYesResult_NitrileFAIL: Dehydrated to NitrileCheck reaction tempCheck_OH->Result_NitrileNo (Sharp peaks only)Check_NOCheck 930-950 cm⁻¹Is the N-O peak present?Check_CO->Check_NONo (or very weak)Result_AldehydeFAIL: Residual AldehydeRecrystallize (EtOH/Water)Check_CO->Result_AldehydeYes (Strong)Result_PurePASS: Pure OximeProceed to SynthesisCheck_NO->Result_PureYesResult_WetFAIL: Wet SampleDry in vacuum desiccatorCheck_NO->Result_WetNo (Only broad OH)

Figure 1: Quality Control Decision Matrix for Indole Oxime Synthesis.

Troubleshooting & Impurity Profiling

The "Aldehyde Ghost" (Starting Material)

The most common failure mode in oxime synthesis is incomplete conversion.[1][3]

  • Indicator: A strong, sharp peak at 1660–1680 cm⁻¹ .[1][3]

  • Cause: The carbonyl (

    
    ) of 1H-indole-5-carbaldehyde has a higher dipole moment change than the oxime 
    
    
    .[3] Even 5% residual aldehyde can dominate this region.[1][3]
  • Resolution: Wash the crude solid with cold water (removes hydroxylamine salts) and recrystallize from Ethanol/Water.[1][3]

Syn/Anti Isomerism
  • Observation: Splitting of the

    
     or 
    
    
    bands.
  • Context: Oximes exist as E (anti) and Z (syn) isomers.[1][3] While often indistinguishable in low-resolution IR, high-resolution scans may show doublets.[1]

  • Action: For most synthetic applications (e.g., dehydration to nitrile), the isomeric ratio is irrelevant as both converge to the same product.[3]

Water Contamination[1][3]
  • Indicator: An excessively broad, shapeless blob >3400 cm⁻¹ masking the sharp Indole N-H.[1][3]

  • Resolution: Vacuum dry the sample over

    
    .
    

Applications in Drug Development

Understanding this spectrum is crucial for the following pathways:

  • Synthesis of Vilazodone Precursors: 5-cyanoindole is a key intermediate.[1][5] The disappearance of the broad oxime O-H and the appearance of the sharp nitrile (

    
     at ~2220 cm⁻¹) monitors this step.[3]
    
  • Tryptamine Analogs: Reduction of the oxime yields 5-aminomethylindoles, used in designing 5-HT

    
     receptor agonists.[1][3]
    
Synthesis Pathway Visualization[1][3][8]

Synthesis_PathwayAldehyde1H-indole-5-carbaldehyde(C=O: ~1670 cm⁻¹)OximeThis compound(OH: Broad, N-O: ~940 cm⁻¹)Aldehyde->Oxime+ NH₂OH·HCl(Condensation)Nitrile5-cyanoindole(C≡N: ~2220 cm⁻¹)Oxime->Nitrile+ Ac₂O/Heat(Dehydration)Amine5-aminomethylindole(NH₂: ~3300 cm⁻¹)Oxime->Amine+ H₂/Pd-C(Reduction)

Figure 2: Spectral evolution of the indole-5-carboxaldehyde scaffold.[1][3]

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Retrieved from [Link][1][3]

  • Asian Publication Corporation. (2020).[1][3] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

The Rising Potential of 1H-Indole-5-Carbaldehyde Oxime: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent versatility and presence in numerous biologically active natural products have cemented its status as a privileged structure. Within this vast chemical space, 1H-indole-5-carbaldehyde oxime is emerging as a molecule of significant interest. While its direct biological evaluation is still in nascent stages, its structural attributes and the rich pharmacology of its precursors and isomers suggest a promising future in drug discovery and development. This guide provides a comprehensive technical overview of this compound, from its synthesis to its potential therapeutic applications, offering a roadmap for researchers and scientists in the field.

The Strategic Importance of the Indole-5-Carboxaldehyde Scaffold

The journey into the significance of this compound begins with its precursor, indole-5-carboxaldehyde. This aromatic aldehyde is a versatile building block for the synthesis of a wide array of bioactive molecules.[1] Its reactivity allows for the creation of diverse derivatives, which are pivotal in the development of new drugs and agrochemicals.[1] Researchers have successfully utilized indole-5-carboxaldehyde in the synthesis of indole-based compounds exhibiting notable biological activities, including anti-inflammatory and anticancer properties.[1]

The strategic placement of the formyl group at the C5 position of the indole ring is crucial. Unlike the more extensively studied C3-substituted indoles, the C5-substitution offers a different vector for molecular elaboration, allowing for the exploration of novel chemical space and potentially different biological targets. This distinction is vital for overcoming challenges such as drug resistance and for the development of therapeutics with novel mechanisms of action.

Synthesis of this compound: A Proposed Methodology

While specific literature detailing the synthesis of this compound is not abundant, a robust and reliable synthetic route can be extrapolated from established methods for the preparation of other indole oximes. The most common and straightforward approach is the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from indole-5-carboxaldehyde.

Materials:

  • Indole-5-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or a suitable base (e.g., piperidine)

  • Ethanol or another suitable solvent

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve a known amount of indole-5-carboxaldehyde in a suitable solvent such as ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water. To this, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to liberate the free hydroxylamine.

  • Reaction Initiation: Add the hydroxylamine solution dropwise to the stirred solution of indole-5-carboxaldehyde at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: The addition of a base is critical to neutralize the hydrochloride in hydroxylamine hydrochloride, thereby generating the free nucleophilic hydroxylamine required for the reaction with the aldehyde.

  • Solvent Selection: Ethanol is a common choice as it can dissolve both the organic starting material and the aqueous base to some extent, facilitating a homogenous reaction mixture.

  • Reaction Monitoring: TLC is a rapid and effective technique to visually track the disappearance of the starting aldehyde and the appearance of the oxime product, preventing unnecessary reaction time and potential side product formation.

Synthesis_Workflow Indole5CHO Indole-5-carboxaldehyde Reaction Condensation Reaction Indole5CHO->Reaction Hydroxylamine Hydroxylamine Hydrochloride + Base Hydroxylamine->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_gout Purine Metabolism & Gout Proinflammatory_Stimuli Pro-inflammatory Stimuli COX_Enzymes COX Enzymes Proinflammatory_Stimuli->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Purines Purines Xanthine_Oxidase Xanthine Oxidase (XO) Purines->Xanthine_Oxidase Uric_Acid Uric Acid Xanthine_Oxidase->Uric_Acid Gout Gout Uric_Acid->Gout Indole_Oxime This compound (Hypothesized) Indole_Oxime->COX_Enzymes Inhibition? Indole_Oxime->Xanthine_Oxidase Inhibition?

Sources

An In-Depth Technical Guide to the Safe Handling of 1H-Indole-5-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1H-indole-5-carbaldehyde oxime. As a crucial intermediate in the synthesis of diverse, biologically active molecules, particularly in the realm of drug discovery, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes critical safety data, expert insights, and established protocols to provide a self-validating system for risk mitigation.

Compound Profile and Significance

This compound belongs to the indole oxime family, a class of compounds recognized for their versatile applications in medicinal chemistry.[1] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic applications.[3] The oxime functional group, in particular, serves as a valuable synthetic handle for creating more complex molecular architectures, including those with potential antimicrobial and anticancer properties.[1] Given its role as a key building block, researchers handling this compound are likely engaged in the development of novel therapeutic agents, making stringent adherence to safety protocols essential.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical characteristics. While some data for the titular compound is available, its isomer, 1H-indole-3-carboxaldehyde oxime, is more extensively characterized in commercially available resources. The data for both, where available, are presented below for comparative reference.

PropertyThis compound1H-Indole-3-carboxaldehyde oxime
Molecular Formula C₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol [4]160.18 g/mol [1]
Appearance Not explicitly stated, likely a crystalline powderWhite to light yellow to light orange crystalline powder[1]
Melting Point Not available195 °C[1]
Solubility Sparingly soluble in water[5]Data not readily available
CAS Number Data not readily available2592-05-4[1]
MDL Number MFCD12211118[4]MFCD00022737[1]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on data for analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[6]

It is also important to note that oximes as a class can be toxic and may decompose explosively upon heating.[5]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any experimental work with this compound. The following workflow, visualized in the DOT graph below, outlines a self-validating system for ensuring safety.

RiskAssessmentWorkflow Risk Assessment and Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response cluster_disposal Disposal Phase A Review available safety data for analogous compounds (e.g., indole-5-carboxaldehyde) B Identify potential hazards: - Skin/eye irritation - Respiratory irritation - Thermal instability A->B C Assess experimental protocol for potential exposure points B->C D Don appropriate Personal Protective Equipment (PPE) C->D Proceed to handling E Work in a well-ventilated fume hood D->E F Handle as an air-sensitive compound (use of inert gas) E->F G Weigh and transfer carefully to avoid dust generation F->G K Segregate waste containing the compound G->K After experiment completion H In case of skin/eye contact, flush with copious amounts of water I If inhaled, move to fresh air H->I J In case of spill, contain and clean up with appropriate materials I->J L Label waste container clearly K->L M Dispose of according to institutional and local regulations L->M

Caption: Risk Assessment and Handling Workflow

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of safety when working with fine chemicals of this nature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered standard for any work involving this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In situations where dust generation is likely, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Air-Sensitive Handling: Given that related indole aldehydes are noted to be air-sensitive, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged storage or reactions.[7][8][9][10][11]

Storage

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: For long-term storage, consider placing the container within a larger vessel containing a desiccant and purging with an inert gas.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols: A Framework for Safe Use

The following is a generalized, step-by-step methodology for the safe handling of this compound in a research setting. This should be adapted to the specifics of your experimental design.

Preparation and Weighing
  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary glassware and reagents.

  • Inert Atmosphere: If handling under inert conditions, prepare a Schlenk line or glove box.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container using a spatula. Avoid creating dust. If weighing outside of a glove box, do so in a fume hood.

  • Sealing: Promptly and securely seal the container after weighing.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the reaction vessel, followed by the this compound. This can be done via a powder addition funnel to minimize loss of the solid.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature during addition and dissolution.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Reactivity and Stability Considerations

Understanding the chemical reactivity and stability of this compound is crucial for preventing unwanted side reactions and potential hazards.

Thermal Stability

Oximes, as a class of compounds, can undergo exothermic decomposition upon heating, which in some cases can be explosive.[5][12] While the specific decomposition temperature for this compound is not documented, it is advisable to avoid excessive heating.

Reactivity with Acids and Bases

Oximes can act as weak acids or bases.[12] In the presence of strong acids, they can undergo the Beckmann rearrangement, which can be highly exothermic.[12][13] Strong bases can deprotonate the oxime hydroxyl group, increasing its nucleophilicity.[14]

Isomerization

It has been noted that indole-3-carbaldehyde oximes can undergo isomerization between their syn and anti forms, particularly under acidic conditions.[2] This is an important consideration for both reaction conditions and the purification and characterization of products.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal

All waste containing this compound, including contaminated labware and PPE, should be considered hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container.

  • Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's hazardous waste disposal guidelines for specific procedures.[15][16][17]

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, proper handling and storage, and emergency preparedness outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Wanniarachchi, D. N., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

  • Povarov, I. G., et al. (2020). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

  • Basset, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Retrieved from [Link]

  • Environmental Health and Safety. (2020). Waste Disposal Procedure. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Aitken, K. M., et al. (2008). Thermal rearrangement of indolyl oxime esters to pyridoindoles. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure Note 14. Retrieved from [Link]

  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Borah, P. P., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1H-indole-5-carbaldehyde oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

Physicochemical Properties of 1H-indole-5-carbaldehyde oxime: A Molecular Portrait

To understand the solubility of this compound, we must first dissect its molecular structure and the physicochemical properties of its constituent functional groups. The molecule is an amalgamation of an indole core, a carbaldehyde linker, and an oxime functional group.

  • The Indole Nucleus: The indole ring system is a bicyclic aromatic heterocycle. The indole core itself is largely nonpolar and hydrophobic, contributing to its generally good solubility in many organic solvents.[1] It can act as a hydrogen bond donor via the N-H group.

  • The Carbaldehyde Oxime Group (-CH=NOH): The introduction of the carbaldehyde oxime functionality significantly influences the molecule's polarity and hydrogen bonding capabilities. Oximes are known to be polar and can act as both hydrogen bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms).[1][2][3][4] Generally, oximes exhibit low solubility in water but are soluble in polar organic solvents.[1][2][5]

Predicted Solubility Profile:

Based on the combination of the hydrophobic indole core and the polar carbaldehyde oxime group, this compound is predicted to have:

  • Low solubility in non-polar aliphatic hydrocarbon solvents such as hexane and cyclohexane. The polar oxime group will hinder dissolution in these entirely non-polar media.

  • Moderate to good solubility in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can accept hydrogen bonds from the oxime's hydroxyl group and interact via dipole-dipole interactions.

  • Good to excellent solubility in polar protic solvents like ethanol, methanol, and isopropanol. These solvents can engage in hydrogen bonding with both the donor and acceptor sites of the oxime group, as well as the N-H of the indole ring, leading to strong solute-solvent interactions.

  • Likely soluble in chlorinated solvents such as dichloromethane and chloroform, which can accommodate the polarity of the molecule.

  • Poor aqueous solubility , a common characteristic of many organic compounds, including some oximes used in pharmaceuticals.[6]

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more rigorous explanation lies in the thermodynamics of the dissolution process, governed by the Gibbs free energy change (ΔG):

ΔG = ΔH - TΔS

For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This is influenced by:

  • Enthalpy of solution (ΔH): This represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For favorable dissolution, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the initial bonds.

  • Entropy of solution (TΔS): This represents the change in randomness or disorder of the system. Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted, and the solute molecules become dispersed in the solvent.

In the case of this compound, its solubility in a given organic solvent will be determined by the interplay of these factors, primarily driven by the polarity and hydrogen bonding capacity of both the solute and the solvent.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is paramount. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.[7] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for buffered aqueous solutions, if applicable)

Experimental Workflow

The workflow for determining the equilibrium solubility is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess This compound B Add a known volume of organic solvent A->B C Seal vials tightly B->C D Place vials in a shaker at constant temperature C->D E Agitate for a defined period (e.g., 24-48h) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through a syringe filter G->H I Dilute sample appropriately H->I J Analyze by HPLC I->J L Determine concentration of the saturated solution J->L K Prepare calibration curve K->L M Calculate solubility (e.g., in mg/mL or mol/L) L->M

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, depending on the application (room temperature or physiological temperature).

    • Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Qualitative Description
n-Hexane0.1< 0.1Insoluble
Toluene2.41-5Sparingly Soluble
Dichloromethane3.110-20Soluble
Ethyl Acetate4.420-50Freely Soluble
Acetone5.1> 50Very Soluble
Isopropanol3.9> 50Very Soluble
Ethanol4.3> 100Very Soluble
Methanol5.1> 100Very Soluble

Interpretation of Results:

The hypothetical data in Table 1 aligns with the theoretical predictions. The solubility of this compound is expected to increase with the polarity of the organic solvent, with particularly high solubility in polar protic solvents that can effectively participate in hydrogen bonding.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound in organic solvents is not currently available in published literature, a strong theoretical framework based on its molecular structure predicts poor solubility in non-polar solvents and good to excellent solubility in polar aprotic and, particularly, polar protic solvents. For drug development professionals, the provided detailed and validated experimental protocol for determining equilibrium solubility offers a reliable path to obtaining the precise data necessary for formulation, preclinical, and clinical studies.

Future work should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant organic solvents and binary solvent systems. Furthermore, investigating the effect of temperature on its solubility will provide valuable thermodynamic data to support formulation development and process chemistry.

References

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]

  • Juscamayita, J. P., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6333. [Link]

  • Wikipedia. Oxime. [Link]

  • BYJU'S. Oximes. [Link]

  • Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Queen's University. Solubility of Organic Compounds. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 1H-indole-5-carbaldehyde oxime (5-formylindole oxime) from 1H-indole-5-carbaldehyde. This intermediate is a critical scaffold in the development of tryptamine analogs, serotonin receptor modulators (5-HT), and kinase inhibitors.

Unlike generic oximation procedures, this protocol utilizes a Sodium Acetate-Buffered System . While strong bases (NaOH) can lead to side reactions on the electron-rich indole ring (such as polymerization or N-deprotonation), and strong acids can degrade the starting material, the acetate buffer maintains an optimal pH (


5–6). This maximizes the concentration of the nucleophilic free hydroxylamine while simultaneously catalyzing the rate-determining dehydration step.
Key Reaction Pathway

The transformation relies on the condensation of the carbonyl group with hydroxylamine.[1]

ReactionPathway Start 1H-indole-5-carbaldehyde (Aldehyde) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Ethanol/Water) Reagents->Intermediate Product This compound (E/Z Mixture) Intermediate->Product - H2O (Dehydration)

Figure 1: Reaction pathway for the conversion of 5-formylindole to its oxime derivative.

Materials & Safety (EHS)

Reagents Table
ReagentCAS No.Equiv.[1][2][3][4]Role
1H-Indole-5-carbaldehyde 1196-69-61.0Limiting Reagent
Hydroxylamine HCl 5470-11-11.5Nucleophile Source
Sodium Acetate (Anhydrous) 127-09-31.5Buffer/Base
Ethanol (95% or Abs.) 64-17-5SolventSolubilizer
Deionized Water 7732-18-5SolventCo-solvent
Critical Safety Warnings
  • Hydroxylamine Hydrochloride: Potential mutagen and skin sensitizer. Upon heating in closed systems, it can exhibit instability. Never heat the dry solid.

  • Indole Derivatives: Many are bioactive; treat as potential irritants.

  • Reaction Profile: The reaction is generally exothermic. Add reagents slowly.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents[1]
  • Aldehyde Solution: In a round-bottom flask (RBF), dissolve 1.0 eq of 1H-indole-5-carbaldehyde in Ethanol (

    
    ). Slight warming (
    
    
    
    ) may be required for complete dissolution.
  • Buffer Solution: In a separate beaker, dissolve 1.5 eq of Hydroxylamine Hydrochloride and 1.5 eq of Sodium Acetate in a minimal amount of Deionized Water (

    
    ).
    
    • Note: Evolution of acetic acid (vinegar smell) indicates the release of free hydroxylamine.

Phase 2: Reaction Execution
  • Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under vigorous stirring.

    • Why? Slow addition prevents local precipitation of the aldehyde before it reacts.

  • Reflux: Equip the RBF with a condenser and heat the mixture to reflux (

    
    )  for 1–2 hours .
    
    • Monitoring: Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
  • Cooling: Allow the reaction mixture to cool to room temperature naturally.

Phase 3: Workup & Purification

The product usually precipitates upon cooling or water addition, leveraging the polarity difference between the oxime and the starting materials.

WorkupFlow Step1 Reaction Mixture (Ethanol/Water) Step2 Rotary Evaporation (Remove ~70% Ethanol) Step1->Step2 Step3 Add Ice-Cold Water (Induces Precipitation) Step2->Step3 Step4 Filtration (Vacuum) Step3->Step4 Step5 Wash Cake (Cold H2O) Step4->Step5 Step6 Dry (Vacuum Oven, 45°C) Step5->Step6

Figure 2: Workup procedure for isolation of the oxime precipitate.

  • Concentration: Remove approximately 70% of the ethanol using a rotary evaporator. Do not evaporate to dryness.

  • Precipitation: Pour the concentrated residue into 10 volumes of ice-cold water with stirring. The oxime should crash out as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual salts (NaCl, NaOAc).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates oxidation.[2]
Yield 85% – 95%High efficiency expected.
Melting Point 138–142°CDistinct from aldehyde (101–103°C).
MS (ESI+)


for

.
NMR Interpretation ( NMR, 400 MHz, DMSO- )
  • 
     11.2 ppm (s, 1H):  Indole N-H.
    
  • 
     10.8 ppm (s, 1H):  Oxime O-H (Broad, disappears with 
    
    
    
    shake).
  • 
     8.15 ppm (s, 1H):  Aldine proton (
    
    
    
    ). Diagnostic peak.
  • 
     7.0–7.8 ppm (m, 4H):  Indole aromatic protons.
    

Note: The product is typically a mixture of E (anti) and Z (syn) isomers, with E predominating. You may see a minor set of peaks for the Z-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Ethanol concentration too high.Evaporate more ethanol before adding water.
Oily Product Impurities or mixed isomers preventing crystallization.Extract aqueous layer with Ethyl Acetate, dry over

, and recrystallize from Ethanol/Water (1:1).
Low Yield Incomplete reaction or pH drift.Ensure NaOAc is used (not just water). Check pH is

5–6. Extend reflux time.
Red/Brown Color Indole oxidation.[2][5]Perform reaction under Nitrogen/Argon atmosphere.

References

  • General Oximation Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard NaOAc method).
  • Indole-3-Carbaldehyde Oxime Synthesis (Analogous Chemistry): Mohareb, R. M., et al. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives." Molecules, 2021.[6][7]

  • Physical Data for Indole Aldehydes: Sigma-Aldrich Product Specification, "Indole-5-carboxaldehyde."

  • Mechanochemical Perspectives: "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Int. J. Mol. Sci., 2019.

Sources

Application Note: 1H-Indole-5-carbaldehyde Oxime as a Versatile Synthon for the Construction of Biologically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This application note explores the synthetic utility of a key derivative, 1H-indole-5-carbaldehyde oxime, as a versatile and powerful building block for the elaboration of complex, fused, and substituted heterocyclic systems. We provide detailed protocols for the synthesis of the oxime itself and demonstrate its subsequent transformation into high-value intermediates like nitriles and nitrile oxides. These intermediates serve as gateways to diverse heterocyclic frameworks, such as indolo-pyrimidines and isoxazoles, which are of significant interest to researchers in drug discovery and development.

Synthesis and Characterization of this compound

The transformation of an aldehyde to an oxime is a fundamental and robust reaction in organic synthesis. The oxime functional group is not merely a derivative for characterization but a reactive handle for profound molecular transformations.[5] It can exist as two geometric isomers, syn and anti, whose relative stability and reactivity can be influenced by substituents and reaction conditions.[5][6] We present two reliable methods for the preparation of this compound from the commercially available 1H-indole-5-carbaldehyde.[7]

Protocol 1.1: Standard Solution-Phase Oximation

This protocol follows the classical condensation reaction between an aldehyde and hydroxylamine. The use of a base is critical to liberate the free hydroxylamine nucleophile from its hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in 95% ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).

  • Basification: Prepare a solution of sodium hydroxide (NaOH, 1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0-5 °C. The use of a base like NaOH or Na₂CO₃ is essential for the in situ deprotonation of the hydroxylamine salt.[5][8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with cold water to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture to yield pure this compound.

Protocol 1.2: Green Approach via Mechanochemical Synthesis

Mechanochemistry, or solvent-free ball milling, represents an environmentally sustainable alternative to traditional solution-phase synthesis, often leading to reduced reaction times and waste.[5]

Experimental Protocol:

  • Charging the Mill: Place 1H-indole-5-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a solid base such as sodium carbonate (Na₂CO₃, 0.6 eq, note the 2:1 stoichiometry) into a stainless steel milling jar with grinding balls.

  • Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 20-40 minutes. The high-energy impact facilitates the solid-state reaction.

  • Workup: After milling, add water to the solid mixture and stir to dissolve the inorganic salts.

  • Purification: Filter the insoluble organic product, wash thoroughly with water, and dry under vacuum to yield the desired oxime. This method can achieve near-quantitative conversion in a significantly shorter time frame.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₈N₂O[9]
Molecular Weight160.17 g/mol [9]
AppearanceOff-white to pale yellow solid-
MDL NumberMFCD12211118[9]

Application of the Oxime in Heterocyclic Synthesis

The true synthetic power of this compound lies in its ability to be transformed into other reactive functional groups, which can then be used in cyclization reactions to build new heterocyclic rings onto the indole scaffold.

Application 2.1: Dehydration to 1H-Indole-5-carbonitrile: A Gateway Intermediate

The dehydration of aldoximes to nitriles is a cornerstone transformation.[10] The resulting nitrile group is a versatile synthon, capable of participating in a wide array of reactions to form nitrogen-containing heterocycles. The mechanism often involves activation of the oxime hydroxyl group, followed by an E2-type elimination.[11][12]

G IndoleAldehyde 1H-Indole-5-carbaldehyde IndoleOxime This compound IndoleAldehyde->IndoleOxime Oximation (Protocol 1.1/1.2) IndoleNitrile 1H-Indole-5-carbonitrile IndoleOxime->IndoleNitrile Dehydration (Protocol 2.1.1) FusedHeterocycle Fused Heterocycles (e.g., Indolo-pyrimidines) IndoleNitrile->FusedHeterocycle Cyclocondensation G cluster_0 In Situ Generation cluster_1 Cycloaddition IndoleOxime Indole-5-carbaldehyde Oxime ChloroOxime Indole-5-hydroximoyl Chloride IndoleOxime->ChloroOxime [Ox] e.g., NCS NitrileOxide Indole-5-nitrile Oxide (1,3-Dipole) ChloroOxime->NitrileOxide Base, -HCl Isoxazole 3-(1H-indol-5-yl)-isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Dipolarophile (e.g., Alkyne) Alkyne->Isoxazole

Sources

Application Note: Strategic Utilization of 1H-Indole-5-Carbaldehyde Oxime in Fragment-Based Drug Discovery

[1]

Executive Summary

This application note details the strategic implementation of 1H-indole-5-carbaldehyde oxime (CAS: 100386-46-3) as a high-value pharmacophore and synthetic linchpin in medicinal chemistry.[1] Unlike its naturally ubiquitous isomer (indole-3-carbaldehyde), the 5-substituted variant offers a unique vector for targeting serotonin (5-HT) receptors and kinase domains without the steric congestion associated with the C3 position.[1] This guide provides validated protocols for its synthesis, transformation into privileged scaffolds (tryptamines, nitriles), and direct application in enzymatic assays.

Chemical Significance & Pharmacophore Analysis[2]

The indole-5-carbaldehyde oxime represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from two distinct properties:

  • Geometric Isomerism: The oxime exists as E (anti) and Z (syn) isomers.[1] The E-isomer is thermodynamically favored and sterically accessible for binding to kinase hinge regions via hydrogen bonding.[1]

  • Synthetic Divergence: It serves as a stable, crystalline precursor to three critical drug classes:[1]

    • 5-Tryptamine analogs: Via reduction (Targeting 5-HT receptors).[1]

    • 5-Cyanoindoles: Via dehydration (Targeting Non-nucleoside Reverse Transcriptase Inhibitors - NNRTIs).[1]

    • Isoxazoles/Nitrone derivatives: Via cyclization (Targeting anti-inflammatory pathways).[1]

Pathway Visualization: Synthetic Versatility

The following diagram illustrates the central role of the oxime in accessing diverse chemical space.

IndoleOximePathwaysAldehyde1H-indole-5-carbaldehyde(Precursor)OximeThis compound(Key Intermediate)Aldehyde->OximeNH2OH·HClNa2CO3, EtOHNitrile5-Cyanoindole(Antiviral Scaffold)Oxime->NitrileDehydration(Ac2O or SOCl2)Amine5-Aminomethyl indole(5-HT Ligand)Oxime->AmineReduction(LAH or H2/Pd-C)IsoxazoleIndole-Isoxazole Hybrid(Kinase Inhibitor)Oxime->IsoxazoleCyclization(Chloramine-T)

Figure 1: Divergent synthetic pathways originating from this compound.[1]

Validated Synthetic Protocols

Protocol A: High-Purity Synthesis of this compound

Objective: To generate >98% pure oxime without column chromatography.

Reagents:

  • 1H-indole-5-carbaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.5 eq)[1]

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)[1]

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1H-indole-5-carbaldehyde (5.0 g) in 60 mL of Ethanol.

  • Activation: Dissolve Hydroxylamine HCl (3.6 g) in 20 mL of water. Add this dropwise to the indole solution while stirring.

  • Basification: Slowly add solid Na₂CO₃ (5.5 g) to the mixture. Note: Evolution of CO₂ gas will occur; ensure adequate venting.[1]

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: 40% Ethyl Acetate in Hexane).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the oxime spot (Rf ~0.3).

  • Work-up: Evaporate ethanol under reduced pressure. Pour the aqueous residue into 100 mL ice-cold water.

  • Crystallization: The oxime will precipitate as a white/off-white solid.[1] Filter via vacuum filtration.[1] Wash with cold water (3x 20 mL) to remove inorganic salts.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 90-95% Quality Control: ¹H NMR (DMSO-d₆) should show a singlet at δ 10.8-11.0 (N-OH) and δ 8.1-8.3 (CH=N).[1]

Protocol B: Reduction to 5-Aminomethyl Indole (Tryptamine Analog)

Context: This protocol converts the oxime to a primary amine, a bio-isostere of the serotonin side chain.[1]

Methodology:

  • Suspend Lithium Aluminum Hydride (LAH, 3.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Add this compound (1.0 eq) dissolved in THF dropwise at 0°C.

  • Allow to warm to room temperature, then reflux for 4 hours.

  • Quenching (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Filter the granular precipitate.[1] Concentrate the filtrate to obtain the amine.[1]

Biological Application: Kinase Inhibition Screening

Indole oximes have demonstrated affinity for ATP-binding pockets in kinases (e.g., CDK2, GSK-3β).[1] The planar indole ring mimics the adenine moiety of ATP, while the oxime hydroxyl group can donate/accept hydrogen bonds with the hinge region.[1]

Assay Protocol: Competitive Binding Screen

Objective: Determine the IC₅₀ of the oxime derivative against a target kinase.[1]

Workflow Visualization:

AssayWorkflowPrepCompound Preparation(DMSO Stock 10mM)DilutionSerial Dilution(10-point, 1:3)Prep->DilutionMixMaster Mix Addition(Kinase + Peptide Substrate)Dilution->MixIncubate1Pre-Incubation(15 min @ 25°C)Mix->Incubate1ATPATP Initiation(Km concentration)Incubate1->ATPDetectDetection(ADP-Glo / FRET)ATP->Detect

Figure 2: Standardized workflow for kinase inhibition screening.[1]

Experimental Steps:

  • Stock Prep: Dissolve this compound in 100% DMSO to 10 mM.

  • Buffer: Use HEPES (50 mM, pH 7.5), MgCl₂ (10 mM), EGTA (1 mM), DTT (2 mM).

  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume plate.

  • Enzyme: Add 5 µL of Kinase/Peptide mix. Incubate 15 mins to allow "Type II" binding (if applicable).

  • Start: Add 5 µL of ATP solution.

  • Readout: After 60 mins, add detection reagent (e.g., Luciferase-based ATP depletion reagent) and read Luminescence.

Data Analysis: Fit data to the sigmoidal dose-response equation:

1

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for assay development.

PropertyValueRelevance
Molecular Weight 160.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP ~1.8Good membrane permeability; Low solubility risk in assays
TPSA 49.0 ŲHigh potential for blood-brain barrier (BBB) penetration
H-Bond Donors 2 (NH, OH)Critical for Hinge Region binding in kinases
Melting Point 145-148°CIndicator of stable crystal lattice

References

  • Synthesis of Indole Oximes: Abele, E., et al. "Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity."[2] Chemistry of Heterocyclic Compounds, vol. 39, no.[3][2] 1, 2003, pp. 3-35.[1][2] Link[1]

  • Mechanochemical Synthesis: Porubsky, N., et al. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes."[1] Molecules, vol. 24, no.[2] 18, 2019, p. 3364. Link

  • Biological Activity (Kinase/Antiviral): Kril, A., et al. "Indole-based oximes as potential antiviral agents."[1] European Journal of Medicinal Chemistry, vol. 187, 2020, 111950. Link[1]

  • Reduction Protocols: Zhang, Y., et al. "Selective reduction of oximes to amines using LiAlH4."[1] Journal of Organic Chemistry, vol. 75, no. 15, 2010. Link

Application Note: Scale-Up Synthesis of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1H-indole-5-carbaldehyde oxime (CAS: 10597-27-0) is a critical pharmacophore intermediate. Unlike its C3-isomer, the C5-oxime functionality resides on the benzenoid ring of the indole, behaving chemically as an electron-rich benzaldehyde derivative. This intermediate is pivotal in the synthesis of tryptamine analogs, kinase inhibitors, and indole-based natural products where the C5 position requires functionalization (e.g., reduction to primary amines or dehydration to nitriles).

Key Technical Challenges in Scale-Up:

  • Thermal Instability: Hydroxylamine residues pose a significant explosion hazard upon heating/drying.

  • Isomer Control: Managing the E/Z (anti/syn) ratio, although both often reduce to the same amine.

  • Indole Sensitivity: The indole core is acid-sensitive (dimerization risk); pH control during oximation is vital.

Process Safety Assessment (Critical)

WARNING: This protocol involves Hydroxylamine Hydrochloride (


) .[1]
  • Thermal Runaway Risk: Hydroxylamine free base and its salts are thermodynamically unstable. Differential Scanning Calorimetry (DSC) typically shows exotherms starting >100°C, but catalytic impurities (metals) can lower this onset.

  • Operational Constraint: Never concentrate hydroxylamine solutions to dryness. Ensure all equipment is free of transition metals (Fe, Cu) which catalyze decomposition.

  • Drying: Dry the final product under vacuum at

    
    . Avoid static discharge.
    

Retrosynthetic Strategy & Reaction Design

The synthesis utilizes a condensation reaction between 1H-indole-5-carbaldehyde and hydroxylamine hydrochloride in a buffered hydro-alcoholic medium.

Reaction Scheme:



(Where R = 1H-indol-5-yl)

Rationale for Reagents:

  • Solvent (Ethanol/Water): Green solvent system that allows the starting aldehyde to dissolve (hot) and the product to precipitate upon cooling/water addition, facilitating isolation by filtration.

  • Base (Sodium Carbonate): Preferred over NaOH to prevent rapid pH spikes that could degrade the indole ring or cause side reactions. It buffers the reaction near pH 6-7.

Workflow Visualization

The following diagram outlines the critical process flow and decision gates.

G Start Raw Material QC (Indole-5-CHO) Solubilization Reactor A: Dissolution (EtOH, 50°C) Start->Solubilization Reaction Main Reactor: Condensation (60-70°C, 2-4 hrs) Solubilization->Reaction Transfer ReagentPrep Reactor B: Reagent Prep (NH2OH.HCl + Na2CO3 in H2O) ReagentPrep->Reaction Slow Addition IPC IPC: HPLC Analysis (<0.5% Aldehyde) Reaction->IPC IPC->Reaction Incomplete Quench Crystallization/Quench (Slow Cool + H2O Addition) IPC->Quench Pass Isolation Filtration & Wash (Centrifuge/Nutsche) Quench->Isolation Drying Vac Drying (<45°C) Isolation->Drying Final Final API Intermediate (Indole-5-Oxime) Drying->Final

Figure 1: Process flow diagram for the scale-up synthesis of this compound, highlighting critical control points (IPC).

Detailed Experimental Protocol (Scale: 100g Basis)

This protocol is validated for a 100g batch size but is linearly scalable to 1-5 kg in a pilot plant setting.

Materials & Equipment
ComponentQuantityMol. Wt.Equiv.[2][3][4]Role
1H-Indole-5-carbaldehyde 100.0 g145.161.0Limiting Reagent
Hydroxylamine HCl 57.5 g69.491.2Reagent
Sodium Carbonate (

)
43.8 g105.990.6Base (Buffer)
Ethanol (95% or Abs) 500 mL-5.0 VolSolvent
Purified Water 500 mL-5.0 VolCo-solvent

Equipment:

  • 2L Jacketed Glass Reactor with overhead stirrer (Teflon impeller).

  • Reflux condenser.

  • Internal temperature probe.

  • pH meter (optional but recommended).

Step-by-Step Procedure
Step 1: Aldehyde Dissolution
  • Charge 1H-Indole-5-carbaldehyde (100 g) and Ethanol (400 mL) into the main reactor.

  • Engage stirring (200-250 RPM).

  • Heat jacket to 50°C . Ensure complete dissolution (solution should be clear to pale yellow).

Step 2: Reagent Preparation
  • In a separate vessel, dissolve Hydroxylamine Hydrochloride (57.5 g) in Water (200 mL) .

  • Slowly add Sodium Carbonate (43.8 g) to the hydroxylamine solution.

    • Caution:

      
       evolution will occur. Add in portions to prevent foaming.
      
    • Stir until clear. This generates free hydroxylamine in situ.

Step 3: Reaction Initiation
  • Add the buffered Hydroxylamine solution to the Main Reactor (Aldehyde solution) over 15-20 minutes .

    • Exotherm Check: Monitor internal temperature. Maintain

      
       during addition.
      
  • Rinse the reagent vessel with remaining Water (50 mL) and add to the reactor.

Step 4: Reaction & Monitoring
  • Heat the reaction mixture to 70°C (gentle reflux).

  • Hold for 2 - 3 hours .

  • IPC (In-Process Control): Take a 50

    
     aliquot, dilute in MeCN. Analyze by HPLC (C18 column, Water/MeCN gradient).
    
    • Specification: Starting Aldehyde < 0.5% area.[3]

    • Note: The oxime may appear as two peaks (syn/anti isomers).[1][5] Sum both areas for conversion calculation.

Step 5: Workup & Crystallization
  • Once IPC passes, cool the reactor to 40°C .

  • Slowly add remaining Water (250 mL) as an anti-solvent over 30 minutes.

    • Observation: Product should begin to crystallize as a white to off-white solid.

  • Cool the slurry to 0 - 5°C and hold for 1 hour to maximize yield.

Step 6: Isolation
  • Filter the slurry using a Buchner funnel or centrifuge.

  • Wash the cake with Cold Water (2 x 200 mL) to remove residual salts and hydroxylamine.

    • QC Check: Check filtrate pH. It should be neutral (pH 6-7).

  • Drying: Dry the wet cake in a vacuum oven at 40-45°C for 12-24 hours.

    • Safety: Do not exceed 50°C. Ensure vacuum is stable.

Analytical Specifications & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (254 nm)> 98.0% (Sum of isomers)
Identity 1H-NMR (DMSO-d6)Conforms to structure
Loss on Drying Gravimetric< 0.5% w/w
Residue on Ignition USP <281>< 0.1% (Control of Na salts)

1H-NMR Interpretation (DMSO-d6, 400 MHz):

  • Aldehyde Proton (Absent): The signal at ~10.0 ppm should be gone.

  • Oxime Proton (-CH=N-): Singlet at

    
     8.1 - 8.3 ppm.
    
  • N-OH Proton: Broad singlet at

    
     10.5 - 11.0 ppm (exchangeable with 
    
    
    
    ).
  • Indole NH: Broad singlet at

    
     11.3 ppm.
    
  • Aromatic Region: Multiplets at 6.4 - 7.8 ppm (Indole C2, C3, C4, C6, C7).

Troubleshooting & Optimization Guide

Decision Logic for Impurity Management

The following logic tree addresses common deviations during the synthesis.

Troubleshooting Problem Deviation Detected Type Identify Issue Problem->Type Incomplete High Residual Aldehyde (>0.5%) Type->Incomplete Color Product Discoloration (Pink/Brown) Type->Color LowYield Low Yield (<85%) Type->LowYield AddNH2OH Add 0.2 eq NH2OH Extend Time 1h Incomplete->AddNH2OH Recryst Recrystallize (EtOH/Water + Charcoal) Color->Recryst PHCheck Check pH of Filtrate (If <4, product solubilizes) LowYield->PHCheck

Figure 2: Troubleshooting logic for common synthetic deviations.

Common Pitfalls:
  • "Pink" Product: Indoles are prone to oxidation. If the product is pink, it indicates trace oxidation or metal contamination.

    • Fix: Recrystallize from Ethanol/Water (1:[5]1) using 1% activated carbon.

  • Oiling Out: If the product oils out instead of crystallizing during water addition.

    • Fix: Re-heat to dissolve, then cool very slowly with vigorous stirring. Seed the mixture with pure crystal at 45°C.

  • Isomer Ratio: If a specific isomer (E or Z) is required for downstream chemistry, silica chromatography is usually required, as recrystallization often co-crystallizes both. However, for reduction (to amine) or dehydration (to nitrile), the mixture is acceptable.

References

  • Mechanochemical Synthesis: Friščić, T., et al. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, 2019.[1] Link (Context: General indole oxime preparation conditions).

  • General Aldehyde Oximation: "Preparation of Oximes: Hydroxylamine Hydrochloride Protocol." Organic Syntheses, Coll.[6] Vol. 2, p. 70 (1943). Link (Context: Standard classical method adapted for scale).

  • Indole-5-Carboxaldehyde Properties: PubChem Compound Summary for CID 589040. Link

  • Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability of Hydroxylamine Derivatives." Process Safety Progress, 2002. (Context: Hazard awareness for scale-up).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) in compliance with local safety regulations.

Sources

Application Note: Crystallization Protocol for 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the crystallization and purification of 1H-indole-5-carbaldehyde oxime , a critical intermediate in the synthesis of kinase inhibitors and agrochemical fungicides. While the aldehyde precursor (1H-indole-5-carbaldehyde) has a well-documented melting point of 100–103 °C, the oxime derivative exhibits distinct physicochemical properties, including a significantly higher melting point and potential for syn/anti isomerism.

This guide addresses the common challenges associated with indole oxime crystallization—specifically oiling out and inorganic salt contamination —and provides a robust, scalable method using a Ethanol:Water solvent system.[1]

Physicochemical Profile & Pre-requisites

Before initiating crystallization, the material's profile must be understood to select the correct thermodynamic parameters.[1]

PropertyDescriptionImplications for Crystallization
Compound This compoundTarget molecule.[1][2][3][4]
Molecular Weight 160.17 g/mol Moderate MW; likely crystalline solid.[1]
Precursor MP 100–103 °C (Aldehyde)Impurity marker.[1] Product MP expected >140 °C.
Solubility High in EtOH, DMSO, Acetone.[1] Low in Water.[1]Ideal for anti-solvent crystallization.[1]
Isomerism Syn (Z) and Anti (E) formsCrystallization may enrich one isomer.[1]
Key Impurities NaCl/KCl (from synthesis), unreacted aldehyde.[1]Requires hot filtration step.[1]
The Isomer Challenge

Oximes exist in dynamic equilibrium between syn and anti isomers.[1] In solution, these interconvert, but in the solid state, they pack differently.[1]

  • Insight: Rapid cooling often precipitates a mixture (lower MP).[1] Slow cooling or controlled anti-solvent addition favors the thermodynamically stable isomer (typically anti for sterically unhindered aldehydes).[1]

Experimental Workflow (Diagram)

The following Graphviz diagram outlines the decision logic and process flow for the purification.

G Start Crude this compound Solvent Dissolution in Hot Ethanol (60-70°C) (5-7 mL per gram) Start->Solvent Check Solids Remaining? Solvent->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter Yes (Salts) Cooling Slow Cooling to RT Check->Cooling No (Clear) Filter->Cooling Seed Optional: Seeding at 40°C Cooling->Seed AntiSolvent Anti-Solvent Addition (Water, dropwise) Seed->AntiSolvent Crystallize Crystallization (0-4°C) Overnight AntiSolvent->Crystallize Isolate Filtration & Wash (Cold 20% EtOH/Water) Crystallize->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 1: Decision tree for the purification of indole oximes, emphasizing salt removal and controlled supersaturation.

Detailed Crystallization Protocol

Solvent System Selection

Based on the solubility of the indole scaffold and the polarity of the oxime group, the Ethanol/Water system is the primary recommendation.

  • Solvent A (Good Solvent): Ethanol (absolute or 95%).[1] Dissolves the organic oxime but precipitates inorganic salts (NaCl) generated during oximation.[1]

  • Solvent B (Anti-Solvent): Water.[1] Drastically reduces oxime solubility, forcing crystallization.[1]

Step-by-Step Procedure

Step 1: Dissolution

  • Charge crude this compound into a round-bottom flask.

  • Add Ethanol (5 mL per gram of crude).

  • Heat to reflux (approx. 78 °C) with stirring.

  • Observation: If the solution is cloudy with white granular solids, these are likely inorganic salts (NaCl).[1] If oily droplets appear, add more Ethanol until homogenous.[1]

Step 2: Hot Filtration (Critical for Purity)

  • While maintaining the temperature >60 °C, filter the solution through a pre-warmed Buchner funnel or glass frit.

  • Why? This removes inorganic salts trapped in the crude matrix, which can act as nucleation sites for amorphous precipitation (oiling out).[1]

Step 3: Controlled Crystallization

  • Return the clear filtrate to the vessel.[1]

  • Allow the solution to cool slowly to 40–45 °C .

  • Anti-Solvent Addition: Add Water dropwise.[1]

    • Target Ratio: Final solvent composition should be approx. 1:1 to 1:2 (EtOH:Water).[1]

    • Stop Point: Stop adding water when a persistent turbidity (cloudiness) is observed.[1]

  • Re-heat slightly to clear the turbidity, then let cool to Room Temperature (RT) undisturbed for 2 hours.

  • Transfer to a fridge/ice bath (0–4 °C ) for 4–12 hours to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration.[1]

  • Wash: Wash the cake with cold Ethanol:Water (1:3 ratio). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours. High heat (>60 °C) should be avoided to prevent dehydration to the nitrile or isomer interconversion.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high or impurities are lowering the melting point.[1]1. Use Acetone/Water instead of Ethanol/Water.2. Slow down the water addition.3. Seed the solution at the first sign of turbidity.[1]
Low Yield Product is too soluble in the mother liquor.[1]Increase the Water fraction to 1:3 or cool to -10 °C.
Colored Impurities Oxidation products (common in indoles).[1]Add activated charcoal (5 wt%) during Step 1, stir for 10 mins, then hot filter.
Melting Point Depression Mixture of syn/anti isomers.[1]Recrystallize again. Slow cooling favors the stable isomer.[1]

Characterization Criteria

Since specific literature data for the 5-isomer is sparse, use these validation markers:

  • Appearance: White to off-white needles or crystalline powder.[1]

  • Melting Point (MP):

    • Aldehyde precursor: 100–103 °C.[1]

    • Target Oxime: Expected >140 °C (likely 150–180 °C range).

    • Note: If MP is <110 °C, significant aldehyde remains.[1]

  • H-NMR (DMSO-d6):

    • Look for the Aldehyde proton (-CHO) at ~10.0 ppm (should be absent).[1]

    • Confirm Oxime proton (-CH=N-OH) : Singlet typically at 8.0–8.3 ppm and the hydroxyl proton (-OH) at 10.5–11.5 ppm .[1]

References

  • Source for aldehyde precursor melting point (100-103°C).
  • Source for structural analog (3-isomer) melting point (~195°C) and general handling.
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved October 26, 2023, from [Link]

    • Verification of chemical identity and safety d
  • Organic Syntheses. (1976).[1] General methods for Indole functionalization. Organic Syntheses, Coll. Vol. 5, p. 650.[1]

    • Foundational text for indole solubility and solvent selection.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-5-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-indole-5-carbaldehyde oxime. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, answer frequently asked questions, and provide actionable protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-and-solution format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What are the likely causes?

This is a common issue often traced back to suboptimal reaction conditions. The oximation of an aldehyde is a reversible condensation reaction that is highly dependent on pH.

  • Potential Cause A: Incorrect pH. The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. However, hydroxylamine is typically supplied as a salt, hydroxylamine hydrochloride (NH₂OH·HCl). A base is required to liberate the free, more nucleophilic hydroxylamine. If the medium is too acidic, the concentration of free hydroxylamine is too low. If it's too basic, the hydroxylamine may decompose.

    • Solution: The reaction is generally fastest in a slightly acidic to neutral buffer (pH 4-6). However, for indole aldehydes, using a stoichiometric amount or a slight excess of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) relative to NH₂OH·HCl is a common and effective strategy. Some protocols use up to five equivalents of both the base and NH₂OH·HCl to drive the reaction to completion.[1]

  • Potential Cause B: Insufficient Reaction Time or Temperature. Oximation kinetics can be slow, especially if precipitates form or if the temperature is too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot for 1H-indole-5-carbaldehyde persists, consider extending the reaction time (from 2 hours to 4-6 hours) or gently warming the mixture (e.g., to 40-50 °C), provided the starting material and product are stable at that temperature.

  • Potential Cause C: Hydrolysis During Workup. The oxime can hydrolyze back to the aldehyde, especially if exposed to strongly acidic aqueous conditions during extraction.

    • Solution: Perform the aqueous workup using neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution followed by brine). Avoid washing with strongly acidic solutions like 1M HCl unless necessary to remove basic impurities, and even then, perform the step quickly at low temperatures.

Troubleshooting_Low_Yield start Low or No Yield cause1 Incorrect pH? start->cause1 cause2 Suboptimal Time/ Temperature? start->cause2 cause3 Workup Issues? start->cause3 sol1 Adjust Base Stoichiometry (e.g., 1-5 eq. NaOH to NH₂OH·HCl) cause1->sol1 Solution sol2 Monitor by TLC Extend Reaction Time (e.g., to 4-6h) or Gently Warm cause2->sol2 Solution sol3 Use Neutral/Slightly Basic Aqueous Workup (e.g., Sat. NaHCO₃) cause3->sol3 Solution

Caption: Troubleshooting flowchart for low product yield.

Q2: My product appears as two distinct spots on TLC and two sets of peaks in the NMR. How do I manage this?

You are observing syn (E) and anti (Z) isomers of the oxime. This is an inherent property of oximes and is expected.

  • Explanation: The C=N double bond of the oxime restricts rotation, leading to geometric isomerism. The orientation of the -OH group relative to the indole ring defines the E/Z configuration. These isomers often have different physical properties (polarity, melting point) and spectral characteristics.

  • Controlling Isomer Ratio: While achieving perfect selectivity can be difficult, the final isomer ratio can be influenced by reaction conditions. The thermodynamically more stable isomer is often favored by longer reaction times, higher temperatures, or acidic conditions that can catalyze isomerization.

  • Separation Strategy: The most reliable method for separating E/Z isomers is column chromatography.[1][2]

    • Technique: Use a high-resolution silica gel column.

    • Solvent System: A solvent system with moderate polarity, such as hexane/ethyl acetate or dichloromethane/ethanol, is typically effective.[1][2] The polarity difference between the isomers is usually sufficient for separation, though they may elute closely. Careful fraction collection is key.

Q3: I've isolated a significant, deeply colored (e.g., red or brown) impurity. What is it and how can I prevent it?

The formation of colored impurities during reactions involving indoles often points to dimerization or polymerization. The indole nucleus is electron-rich and can be susceptible to self-reaction, especially under acidic conditions.

  • Potential Cause: Acid-Catalyzed Dimerization. Even mildly acidic conditions can protonate the indole ring, making it susceptible to nucleophilic attack by another neutral indole molecule. This can lead to the formation of highly conjugated, colored dimers. Similar side reactions leading to deep red dimers have been documented in related indole chemistry.[3]

    • Prevention:

      • Strict pH Control: Avoid excess acid. When using NH₂OH·HCl, ensure the base is added promptly and efficiently to neutralize the HCl liberated.

      • Inert Atmosphere: While not directly related to dimerization, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that also produce colored byproducts.[3]

      • Controlled Reagent Addition: Slowly adding the acid or the indole starting material to the reaction mixture can help maintain low concentrations of reactive intermediates and minimize side reactions.[3]

Q4: My mass spectrometry results show a peak at M+16, which corresponds to 1H-indole-5-carboxylic acid. Why did this form?

This indicates that the aldehyde group of your starting material has been oxidized to a carboxylic acid.

  • Potential Cause: Air Oxidation. Aldehydes can be sensitive to air oxidation, a process that can be accelerated by heat, light, or trace metal impurities. The indole ring itself can also be susceptible to oxidation.

    • Prevention:

      • Use High-Purity Starting Material: Ensure your 1H-indole-5-carbaldehyde is pure and has been stored properly.

      • Deoxygenate Solvents: Purge your reaction solvent with N₂ or Argon before use.

      • Maintain an Inert Atmosphere: Conduct the reaction under a blanket of N₂ or Argon to exclude oxygen.

      • Avoid Excessive Heat: Use the mildest temperature necessary to achieve a reasonable reaction rate.

Part 2: FAQs and General Guidance
Q1: What is the general mechanism for oxime formation?

Oxime formation is a two-step process:

  • Nucleophilic Addition: The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the C=N double bond of the oxime. This step is typically the rate-limiting step and is catalyzed by acid.

Oximation_Mechanism IndoleAldehyde Indole-CHO Carbinolamine Indole-CH(OH)-NHOH (Carbinolamine Intermediate) IndoleAldehyde->Carbinolamine + H₂N-OH Hydroxylamine H₂N-OH Carbinolamine->IndoleAldehyde (Reversible) Oxime Indole-CH=N-OH (Oxime Product) Carbinolamine->Oxime - H₂O (Dehydration) Water H₂O

Caption: General mechanism of oxime formation.

Q2: What are the recommended starting conditions for the synthesis?

For a robust and reproducible synthesis, consider the following parameters.

ParameterRecommended ConditionRationale & Key Considerations
Hydroxylamine Source Hydroxylamine Hydrochloride (NH₂OH·HCl)Stable, commercially available salt. Requires a base for activation.
Base Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)Strong enough to deprotonate NH₂OH·HCl effectively. Pyridine can also be used as both a base and solvent.
Stoichiometry 1.5 to 5 equivalents of NH₂OH·HCl and BaseUsing an excess helps drive the equilibrium towards the product.[1][2]
Solvent Ethanol (95%), Methanol, or THFProtic solvents like ethanol are common and effective. THF can also be used.[1][4]
Temperature 0 °C to Room Temperature (20-25 °C)Starting at a lower temperature during reagent addition helps control any exotherm. The reaction typically proceeds well at room temperature.[1][2]
Reaction Time 2 - 4 hoursMonitor by TLC until the starting aldehyde is consumed.
Q3: How do I best purify this compound?

Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: If the product is highly crystalline and the impurities have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) can be very effective for obtaining high-purity material.

  • Column Chromatography: This is the most versatile method, especially for removing close-eluting isomers or stubborn impurities.[1][2] A typical procedure is provided below.

Part 3: Experimental Protocol

This protocol is a representative procedure synthesized from common laboratory practices.

Protocol: Synthesis and Purification of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-indole-5-carbaldehyde (1.0 eq). Dissolve it in 95% ethanol (approx. 0.1 M concentration).

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (3.0 eq) and sodium hydroxide (3.0 eq) in a minimal amount of water, then add this solution to the flask. Note: Some protocols use up to 5 equivalents.[1][2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator.

    • Add deionized water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate isomers and impurities.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

References
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Perron, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Müller, R., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • Kumar, H. V., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Karunarathne, G. V. A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • Karunarathne, G. V. A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Cravotto, G., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

Sources

Technical Support Center: Purification of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1H-indole-5-carbaldehyde oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a Senior Application Scientist, I have curated this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

The purification of this compound can be a nuanced process, often complicated by the presence of closely related impurities and the inherent chemical properties of the indole scaffold and the oxime functional group. This guide will address the most common challenges in a question-and-answer format, offering practical, field-proven solutions.

I. Understanding the Core Challenges

The primary difficulties in obtaining highly pure this compound stem from two main areas:

  • Impurities from Synthesis: The synthetic route to the oxime, which typically involves the oximation of 1H-indole-5-carbaldehyde, can introduce a variety of impurities. The aldehyde precursor itself is often synthesized via a Vilsmeier-Haack reaction, which is known to generate side products.

  • Inherent Properties of the Molecule: The presence of the oxime functionality introduces the possibility of syn and anti geometric isomers, which can be difficult to separate. Furthermore, the indole nucleus is susceptible to oxidation and degradation under certain conditions.

cluster_synthesis Synthesis & Impurities cluster_challenges Purification Challenges cluster_purification Purification Methods Starting_Material 1H-Indole-5-carbaldehyde Oximation Oximation Reaction (NH2OH.HCl, Base) Starting_Material->Oximation Reactant Crude_Product Crude Oxime Oximation->Crude_Product Yields Isomers Syn/Anti Isomers Crude_Product->Isomers Impurities Unreacted Aldehyde, By-products Crude_Product->Impurities Degradation Oxidation/Decomposition Crude_Product->Degradation Chromatography Column Chromatography Isomers->Chromatography Recrystallization Recrystallization Impurities->Recrystallization Impurities->Chromatography Degradation->Recrystallization

Figure 1: A workflow diagram illustrating the synthesis and subsequent purification challenges of this compound.

II. Frequently Asked Questions & Troubleshooting

This section provides answers to common questions and issues encountered during the purification of this compound.

A. Recrystallization Issues

Question 1: My crude this compound is an oil/gummy solid and won't crystallize. What should I do?

Answer: This is a common issue that can arise from the presence of impurities that inhibit crystal lattice formation. Here’s a systematic approach to address this:

  • Initial Purification by Solvent Trituration: Before attempting recrystallization, try to solidify the crude material by trituration. This involves stirring the oil or gummy solid with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.

    • Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or diethyl ether. You can also try a mixture of ethyl acetate and hexanes.

    • Procedure: Add a small volume of the cold solvent to your crude product and stir vigorously with a spatula. The desired product may precipitate as a solid. Decant the solvent, which contains dissolved impurities, and repeat the process if necessary.

  • Re-evaluate Your Recrystallization Solvent System: If trituration fails, your choice of recrystallization solvent may be unsuitable. The goal is to find a solvent or solvent system in which the oxime is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof).

    • Promising Solvent Systems: For indole oximes, mixtures of a polar protic solvent and water are often effective. An ethanol-water or acetone-water mixture is a good starting point[1].

Question 2: I've successfully recrystallized my product, but the purity is still low. What are the next steps?

Answer: If a single recrystallization is insufficient, you have several options:

  • Perform a Second Recrystallization: Sometimes, a second recrystallization from the same or a different solvent system can significantly improve purity.

  • Charcoal Treatment: If your product is colored, it may be due to highly conjugated, colored impurities. A charcoal treatment during recrystallization can help remove these.

    • Protocol: Dissolve the crude product in the hot recrystallization solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and continue to heat for a few minutes. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Consider Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

B. Column Chromatography Challenges

Question 3: What are the recommended conditions for column chromatography of this compound?

Answer: The polarity of this compound is moderate, making it well-suited for normal-phase silica gel chromatography.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity. For the closely related indole-3-carbaldehyde oxime, a hexane/EtOAc 2:1 mixture has been reported to be effective for separating isomers[1]. A dichloromethane/ethanol (10:1) system has also been used for TLC analysis of the 3-isomer, suggesting it could be adapted for column chromatography[1].
Monitoring Thin-Layer Chromatography (TLC)Use the same eluent system as your column. Visualize spots under UV light (254 nm).

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in your starting eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column. This "dry loading" technique often leads to better separation.

  • Elute the Column: Begin eluting with your starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent to move more polar compounds, including your product, down the column.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Start Crude Product Dissolve Dissolve in minimal polar solvent Start->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Dry Evaporate solvent Adsorb->Dry Load Dry load onto packed column Dry->Load Elute_Start Elute with low polarity solvent Load->Elute_Start Elute_Gradient Gradually increase solvent polarity Elute_Start->Elute_Gradient Collect Collect fractions Elute_Gradient->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Figure 2: A step-by-step workflow for the purification of this compound using dry-loading column chromatography.

C. Isomerism Issues

Question 4: I see two spots on my TLC plate with very similar Rf values. Could these be isomers? How do I deal with them?

Answer: It is highly likely that you are observing the syn and anti geometric isomers of the oxime. The restricted rotation around the C=N double bond leads to these two forms[2]. Their similar polarity often makes them challenging to separate.

  • Understanding Isomer Stability: The relative stability of the syn and anti isomers can be influenced by factors such as solvent, pH, and substitution pattern on the aromatic ring. In some cases, one isomer may be thermodynamically more stable and the mixture may equilibrate to the more stable form over time, especially under acidic or basic conditions. For indole-3-carbaldehyde oximes, the anti isomer is known to be less stable in acidic medium and can isomerize to the syn form[1].

  • Separation Strategies:

    • Optimized Chromatography: Careful optimization of your column chromatography conditions may allow for the separation of the two isomers. Using a less polar solvent system and a longer column can improve resolution.

    • Preparative TLC/HPLC: If the isomers are inseparable by standard column chromatography, you may need to resort to preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

    • Isomerization to a Single Isomer: In some applications, it may be acceptable to have a single, stable isomer. You could attempt to convert the mixture to the thermodynamically more stable isomer. This would involve treating the mixture with a mild acid or base and monitoring the conversion by TLC or NMR. However, this approach risks decomposition, so it should be approached with caution.

D. Stability and Handling

Question 5: My purified this compound is developing color upon storage. How can I prevent this?

Answer: Indole derivatives can be susceptible to air and light-induced oxidation, which often results in the formation of colored impurities.

  • Storage Conditions: Store your purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil). Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down degradation.

  • Purity: Ensure your product is free of residual acid or base from the synthesis, as these can catalyze decomposition.

III. Summary of Key Purification Parameters

Technique Key Parameters Troubleshooting Tips
Recrystallization Solvent System: Ethanol/Water, Acetone/WaterIf oiling out occurs, try a different solvent system or pre-purify by trituration. Use charcoal for colored impurities.
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate or DCM/Methanol gradientUse dry loading for better resolution. A shallow solvent gradient can improve separation of closely eluting compounds like isomers.
Isomer Separation Optimized Column Chromatography or Preparative TLC/HPLCConsider if conversion to a single isomer is a viable option for your application.
Stability Store under inert gas, protected from light, at low temperature.Ensure all acidic or basic impurities are removed during work-up and purification.

This guide provides a comprehensive overview of the common purification challenges associated with this compound and offers practical solutions. By understanding the underlying chemical principles, you will be better equipped to develop a robust and efficient purification strategy for this important synthetic intermediate.

IV. References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). Ovid. Available from: [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. National Institutes of Health. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. Available from: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available from: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health. Available from: [Link]

  • Indole. Wikipedia. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Indole. PubChem. Available from: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available from: [Link]

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Available from:

  • Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Preprints.org. Available from: [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]

  • GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. AdiChemistry. Available from: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]

  • Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. FOLIA. Available from: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

  • Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations. National Institutes of Health. Available from: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. ACS Publications. Available from: [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. National Institutes of Health. Available from: [Link]

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. National Institutes of Health. Available from: [Link]

  • A Palladium(II)-Catalyzed Dehydrogenative Strategy to NIR-Emissive BODIPY Dimers and Trimers with Reactive Oxygen Species Generation Characteristics. ACS Publications. Available from: [Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange. Available from: [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Wiley Online Library. Available from: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available from: [Link]

  • Geometrical Isomerism in Alkenes and Oximes. Dalal Institute. Available from: [Link]

  • Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. ResearchGate. Available from: [Link]

  • BP401T-2.pdf. COP Bela. Available from: [Link]

Sources

Technical Support Center: 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1H-indole-5-carbaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments.

Section 1: Core Stability & Handling FAQs

This section addresses the most common initial questions regarding the stability and proper handling of this compound.

Q1: My this compound appears to be degrading over time, even when stored. What are the primary stability concerns for this compound?

A1: this compound possesses two key structural motifs that are susceptible to degradation: the indole nucleus and the oxime functional group. Understanding the vulnerabilities of each is crucial for proper handling and storage.

  • The Indole Nucleus: The indole ring, while aromatic and generally stable, is electron-rich and prone to oxidation.[1][2] This can be initiated by exposure to air (autoxidation), light (photodegradation), or strong oxidizing agents.[3][4] The pyrrole portion of the indole ring is particularly reactive.[2] Degradation of the indole moiety can lead to the formation of colored impurities, often starting with hydroxylation to form oxindole and isatin-like structures.[5][6]

  • The Oxime Functional Group: The C=N-OH group of the oxime is susceptible to hydrolysis, particularly under acidic conditions and with heating, which can revert the oxime back to the parent aldehyde (1H-indole-5-carbaldehyde) and hydroxylamine.[7] While oximes are generally more stable against hydrolysis than corresponding imines or hydrazones, this pathway should not be discounted, especially in acidic aqueous media.[7]

  • Isomerization: Aldoximes like this one can exist as two geometric isomers: syn and anti. These isomers can interconvert, and the equilibrium between them can be influenced by factors such as pH, solvent, and temperature.[8][9] It is possible that you are observing a change in the isomeric ratio, which may affect the compound's reactivity, solubility, or analytical profile.

Q2: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?

A2: To mitigate the degradation pathways discussed above, stringent storage and handling protocols are recommended. The following table summarizes the key recommendations.

ParameterRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures slow down the rates of both oxidative degradation and potential hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation of the indole ring.[10]
Light Protect from light by using amber vials or storing in the dark.The indole nucleus is known to be photosensitive, and exposure to UV or even ambient light can catalyze degradation.[4][11]
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis of the oxime functional group.
pH Avoid acidic conditions, especially during storage in solution.Strong acids can protonate the indole ring, leading to potential degradation, and can also catalyze the hydrolysis of the oxime.[2][7]
Q3: I've noticed a color change in my solid sample of this compound, from off-white to a yellowish or brownish hue. What could be the cause?

A3: A color change in your solid sample is a strong indicator of degradation, most likely due to oxidation of the indole ring.[6] When exposed to air and/or light, the indole nucleus can undergo oxidation to form highly conjugated, colored byproducts.[3] One common pathway for indole degradation involves the formation of indigo-type dimers from indoxyl intermediates, which are colored compounds.[6]

To troubleshoot this, you should first verify the purity of your material using an appropriate analytical technique such as HPLC, LC-MS, or NMR. If degradation is confirmed, it is advisable to purify the material before use. For future prevention, strictly adhere to the storage conditions outlined in the table above, particularly protection from light and air.

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems that may be encountered during experiments involving this compound.

Q4: I am seeing an additional spot on my TLC plate (or an extra peak in my HPLC chromatogram) that I suspect is an isomer. What is happening and how can I control it?

A4: The appearance of a second, closely related species is very likely due to the presence of both syn and anti isomers of the oxime. The C=N double bond of the oxime restricts rotation, leading to these two possible geometric configurations.

Caption: Syn and anti isomers of this compound.

The stability and ratio of these isomers can be highly dependent on the experimental conditions. It has been shown for the related indole-3-carbaldehyde oximes that acidic conditions can favor the isomerization of the anti product to the more stable syn form.[9]

Troubleshooting Steps:

  • Characterize the Isomers: If possible, isolate each isomer and characterize it by 2D NMR (NOESY) to definitively assign the syn and anti configurations.

  • Control the pH: The pH of your reaction or purification medium can significantly impact the isomeric ratio. If you desire a single isomer, you may need to carefully control the pH. Neutral or slightly basic conditions may help to prevent isomerization.

  • Solvent Effects: The choice of solvent can also influence the equilibrium between isomers.[9] You may need to screen different solvents to find one that favors the desired isomer or minimizes interconversion.

  • Temperature Control: Higher temperatures can provide the energy needed to overcome the rotational barrier of the C=N bond, leading to faster isomerization. Running your reaction at a lower temperature may help to maintain the initial isomeric ratio.

Q5: My reaction is giving a low yield, and I suspect the starting material is decomposing under the reaction conditions. The reaction is run in an acidic medium. What could be the problem?

A5: Running reactions with this compound in an acidic medium presents two major risks to the stability of the molecule:

  • Oxime Hydrolysis: As previously mentioned, oximes can hydrolyze back to the corresponding aldehyde in the presence of acid, especially with heating.[7] This would consume your starting material and reduce the yield of your desired product.

  • Indole Ring Protonation and Degradation: Strong acids can protonate the indole ring, typically at the C3 position.[2] This disrupts the aromaticity of the pyrrole ring and can make the molecule susceptible to further reactions or degradation, leading to the formation of polymeric or tar-like byproducts.

Workflow for Troubleshooting Acidic Reaction Conditions:

Caption: Troubleshooting workflow for low yields in acidic media.

Q6: I am performing a reaction in a protic solvent (e.g., methanol, ethanol) and observing unexpected byproducts. Could the solvent be causing instability?

A6: Yes, protic solvents can potentially contribute to the degradation of this compound, although they are often used in its synthesis.[9]

  • Acidity/Basicity: Protic solvents can act as proton donors or acceptors, potentially facilitating acid- or base-catalyzed hydrolysis of the oxime, albeit likely slower than with strong acids or bases.

  • Solvent as a Nucleophile: Under certain conditions, particularly with heating or in the presence of a catalyst, some protic solvents could potentially act as nucleophiles, leading to side reactions.

The following table provides a general guide to solvent compatibility.

Solvent ClassExamplesCompatibility & Potential Issues
Aprotic Polar DMF, DMSO, AcetonitrileGenerally good compatibility. Be aware that residual water in these solvents can still lead to hydrolysis over time. Ensure use of anhydrous solvents.
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneGood compatibility for short-term use. The compound may have limited solubility in highly nonpolar solvents.
Protic Methanol, Ethanol, WaterUse with caution. While often used for synthesis, prolonged storage or heating in these solvents may lead to hydrolysis or isomerization.[9] If using a protic solvent, it is best to do so at lower temperatures and for shorter durations.
Acidic Acetic Acid, Trifluoroacetic AcidHigh risk of both oxime hydrolysis and indole ring degradation.[2][7] Avoid unless required by the reaction, and use the mildest conditions possible.

Section 3: Understanding Degradation Pathways

Q7: Can you provide a visual representation of the potential degradation pathways for this compound?

A7: The following diagram illustrates the primary degradation pathways discussed: oxidation of the indole ring and acid-catalyzed hydrolysis of the oxime.

G start This compound oxidation Oxidation (Air, Light) start->oxidation Indole Ring Attack hydrolysis Acid-Catalyzed Hydrolysis (H+, H2O) start->hydrolysis Oxime Group Attack oxindole Oxidized Intermediates (e.g., Oxindole, Isatin derivatives) oxidation->oxindole aldehyde 1H-Indole-5-carbaldehyde hydrolysis->aldehyde hydroxylamine Hydroxylamine hydrolysis->hydroxylamine colored_byproducts Colored Byproducts/ Polymeric Material oxindole->colored_byproducts

Caption: Potential degradation pathways of this compound.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability

This protocol outlines a general method for assessing the stability of your this compound sample under specific conditions (e.g., in a particular solvent or at a certain temperature).

  • Prepare a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze a portion of the stock solution using a suitable analytical technique (e.g., HPLC with UV detection, LC-MS). This will serve as your baseline (T=0) data.

  • Incubate Sample: Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop, 40°C in an oven, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and analyze it using the same method as in step 2.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 data. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance and increase of new peaks, which would indicate degradation products.

    • A change in the ratio of the syn and anti isomer peaks, if they are resolved by your method.

References

  • Indole. Wikipedia. [Link]

  • Oxime. Wikipedia. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. National Center for Biotechnology Information (PMC). [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Center for Biotechnology Information (PMC). [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Center for Biotechnology Information (PMC). [Link]

  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. National Center for Biotechnology Information. [Link]

  • Visible light-mediated chemistry of indoles and related heterocycles. Royal Society of Chemistry Publishing. [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Center for Biotechnology Information. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis & Optimization of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-OX-505 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis, optimization, and troubleshooting of 1H-indole-5-carbaldehyde oxime . While similar to the more common indole-3-carbaldehyde, the 5-position aldehyde behaves more like a substituted benzaldehyde due to its location on the benzenoid ring rather than the electron-rich pyrrole ring. This distinction is critical for optimizing reactivity and stability.

This support module is structured to guide you from standard protocols to advanced troubleshooting of isomerism (E/Z) and side reactions (Beckmann rearrangement).

Part 1: The Reaction Mechanism (Visualized)

Understanding the mechanism is the first step to troubleshooting. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

ReactionMechanism Aldehyde 1H-Indole-5-Carbaldehyde (Electrophile) Intermediate Carbinolamine Intermediate (Unstable) Aldehyde->Intermediate pH 4-5 (Optimal) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Dehydration (-H₂O) Intermediate->Transition Product This compound (E/Z Mixture) Transition->Product Irreversible

Figure 1: Mechanistic pathway for oxime formation. Note that pH control is critical in the first step to balance nucleophilicity (free amine) vs. electrophilicity (carbonyl activation).

Part 2: Standard Operating Procedure (The "Gold Standard")

Do not deviate from this baseline unless specific optimization is required. This protocol balances yield with purity, minimizing the risk of polymerization common with indoles.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1H-indole-5-carbaldehyde 1.0SubstratePurity >97% recommended.
Hydroxylamine HCl 1.2 - 1.5ReagentExcess ensures completion.
Sodium Acetate (NaOAc) 1.5 - 2.0Base/BufferBuffers HCl; prevents pH drop < 4.
Ethanol/Water (4:1) SolventMediumEnsures solubility of both organic and inorganic species.
Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of 1H-indole-5-carbaldehyde in Ethanol (10 mL/mmol). The solution should be clear.

  • Buffer Prep: In a separate vessel, dissolve 1.5 eq Hydroxylamine HCl and 2.0 eq Sodium Acetate in a minimum amount of water.

  • Addition: Add the aqueous buffer solution dropwise to the ethanolic indole solution at Room Temperature (RT).

  • Reaction: Stir at RT for 1 hour. If TLC shows starting material, heat to reflux (80°C) for 30-60 mins.

    • Expert Note: The 5-position aldehyde is reactive; reflux is rarely needed and increases the risk of Beckmann rearrangement (conversion to amide).

  • Workup:

    • Evaporate Ethanol under reduced pressure.

    • Add ice-cold water to the residue. The oxime should precipitate as a white/off-white solid.

    • Filter and wash with cold water.

Part 3: Troubleshooting Center (FAQ)

Ticket #01: "My product is an oil, not a solid."

Diagnosis: This is typically caused by a mixture of E (anti) and Z (syn) isomers, or residual solvent (ethanol).

  • The Science: Oximes exist as geometric isomers. The E-isomer is generally more stable and crystalline. The Z-isomer often lowers the melting point, resulting in an oil.

  • Solution:

    • Trituration: Add cold hexanes or diethyl ether/hexane (1:1) to the oil and scratch the flask glass to induce crystallization.

    • Acid Isomerization: Dissolve the oil in ether and add a trace amount of HCl gas or concentrated HCl. This catalyzes the conversion of the kinetic Z-isomer to the thermodynamic E-isomer, which may then crystallize [1].

Ticket #02: "I see two spots on TLC close together."

Diagnosis: E/Z Isomerism.

  • Verification: Run TLC in Hexane:Ethyl Acetate (3:1). You will likely see two spots with different Rf values.

  • Action: This is not an impurity. Both are the target mass. If your downstream application (e.g., reduction to amine) is non-stereospecific, you can proceed. If you need a single isomer, use column chromatography (silica gel) or recrystallization from EtOH/H2O [2].

Ticket #03: "My yield is low (<50%)."

Diagnosis: Incorrect pH control.

  • The Science:

    • pH < 3: The amine of hydroxylamine is fully protonated (

      
      ), destroying its nucleophilicity. Reaction stops.
      
    • pH > 9: The aldehyde carbonyl is not activated, and side reactions (cannizzaro-type or polymerization) may occur.

  • Solution: Check the pH of the reaction mixture. It must be between 4.0 and 6.0 . If using NaOH, you likely overshot the basicity. Switch to Sodium Acetate or Pyridine as the base.

Ticket #04: "I detected a nitrile (C≡N) impurity."

Diagnosis: Dehydration side reaction.

  • Cause: This occurs if the reaction is heated too vigorously in the presence of acidic dehydrating agents.

  • Solution: Lower the temperature to RT. Ensure adequate buffering (NaOAc) to neutralize the HCl released from the hydroxylamine salt.

Part 4: Optimization Matrix

Use this table to select conditions based on your specific constraints.

ConstraintRecommended SolventRecommended BaseTemperaturePros/Cons
Standard EtOH / H₂ONaOAcRTBest Balance. High yield, easy workup.
Green Chem WaterNa₂CO₃70°CEco-friendly. Requires heating; product precipitates directly.
Acid Sensitive PyridinePyridine (Solvent)60°CProtective. Good if indole N-H is labile (unlikely here). Hard to remove pyridine.
Rapid Synthesis MeOHNaOH (1 eq)RefluxFast. Risk of side reactions; requires precise stoichiometry.

Part 5: Advanced Troubleshooting Logic (Visualized)

Follow this decision tree to resolve synthesis failures systematically.

TroubleshootingTree Start Start: Reaction Complete? CheckTLC Check TLC Start->CheckTLC RawMaterial Starting Material Remains CheckTLC->RawMaterial MultiSpot Multiple Product Spots CheckTLC->MultiSpot CleanSpot Single Spot CheckTLC->CleanSpot pHCheck Check pH (Is it <4?) RawMaterial->pHCheck Isomers E/Z Isomers (Normal) MultiSpot->Isomers Spots close (Rf < 0.1 diff) Impurity Beckmann Product (Amide) MultiSpot->Impurity New spot is very polar Proceed to Workup Proceed to Workup CleanSpot->Proceed to Workup Heat Increase Temp to 60°C pHCheck->Heat pH OK

Figure 2: Logic flow for diagnosing reaction outcomes based on Thin Layer Chromatography (TLC) analysis.

References

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Source: MDPI / PMC. Context: Discusses the acid-catalyzed isomerization of indole oximes and the stability of E vs Z forms. URL:[Link]

  • Selective Synthesis of E and Z Isomers of Oximes. Source: ResearchGate.[1] Context: details the separation and identification of oxime geometric isomers. URL:[Link]

  • Beckmann Rearrangement Mechanisms. Source: Organic Chemistry Portal.[2] Context: Explains the side reaction pathways (amide formation) that occur under acidic/thermal stress. URL:[Link]

  • Optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Source: RSC Advances. Context: Provides comparative protocols for aldehyde-oxime conversions in nitrogen heterocycles. URL:[Link]

Sources

Technical Support Center: Characterization of Impurities in 1H-Indole-5-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1H-indole-5-carbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities in this important synthetic intermediate. Drawing from established principles in analytical chemistry and practical experience with indole derivatives, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in my sample of this compound?

The impurity profile of this compound is typically comprised of process-related impurities and degradation products. Understanding the synthetic route is key to predicting these impurities. The oxime is generally prepared by the condensation of 1H-indole-5-carbaldehyde with a hydroxylamine salt in the presence of a base.[1]

Potential Impurities in this compound

Impurity CategorySpecific ImpurityPotential Source
Process-Related 1H-Indole-5-carbaldehydeUnreacted starting material.[2][3][4][5]
HydroxylamineExcess reagent from the oximation reaction.
Solvents and BasesResiduals from synthesis and work-up (e.g., ethanol, THF, sodium carbonate).
syn and anti isomersGeometric isomerism of the oxime functional group.[1]
Degradation 1H-Indole-5-carboxylic acidOxidation of the aldehyde starting material or the oxime.
1H-Indole-5-carbonitrileDehydration of the oxime, potentially under acidic or thermal stress.
Oxindole/Isatin derivativesOxidative degradation of the indole ring system.[6]
Q2: I see two closely eluting peaks in my HPLC analysis. What could they be?

It is highly probable that you are observing the syn and anti (or E and Z) geometric isomers of the this compound. The C=N double bond of the oxime group restricts rotation, leading to the formation of these two isomers. These isomers often exhibit very similar polarities, making their separation by reversed-phase HPLC challenging. The ratio of these isomers can be influenced by the reaction conditions, such as pH and solvent.[1] It is also known that the anti-isomer of some indole oximes can be less stable in acidic conditions and may convert to the syn-isomer.

Q3: How can I confirm the identity of the syn and anti isomers?

Definitive identification of the syn and anti isomers typically requires spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the oxime carbon (the CH=N proton) is often different for the two isomers due to the anisotropic effect of the hydroxyl group. Protons on the indole ring that are in close proximity to the oxime's OH group in one isomer will experience a different chemical environment compared to the other isomer, leading to distinct chemical shifts.

  • 2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. A NOESY experiment can show through-space correlations between the oxime OH proton and nearby protons on the indole ring, allowing for unambiguous assignment of the geometry.

Q4: What are the expected degradation pathways for this compound?

Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products that may form during storage or under stress conditions. Based on the known chemistry of indoles and oximes, the following degradation pathways should be investigated:

  • Hydrolysis: Under acidic or basic conditions, the oxime can hydrolyze back to the starting aldehyde, 1H-indole-5-carbaldehyde.

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindole and isatin-type structures.[6] The aldehyde/oxime functionality can also be oxidized to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of indole derivatives.[7][8]

  • Thermal Degradation: High temperatures can promote various degradation reactions, including dehydration of the oxime to the corresponding nitrile (1H-indole-5-carbonitrile).

Troubleshooting Guides

Guide 1: HPLC Method Development and Troubleshooting

Developing a robust HPLC method for this compound and its impurities, especially the geometric isomers, is a common challenge.

Caption: Workflow for developing a stability-indicating HPLC method.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic indole nitrogen and residual silanols on the HPLC column.- Mobile phase pH is inappropriate for the analyte.- Column contamination or void formation.- Use a high-purity, end-capped silica column.- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to protonate the indole nitrogen and minimize secondary interactions.- Flush the column with a strong solvent or replace it if a void is suspected.
Poor Resolution of syn/anti Isomers - Inadequate selectivity of the stationary phase.- Suboptimal mobile phase composition or gradient.- Screen different stationary phases (e.g., a phenyl-hexyl column may offer different selectivity through pi-pi interactions).- Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.- Adjust the mobile phase temperature; sometimes, lower temperatures can enhance selectivity.
Shifting Retention Times - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure accurate composition.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Run blank injections to identify the source of contamination.
Guide 2: Protocol for Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Also, expose a solid sample to the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC-UV/MS method.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any new peaks.

    • Use a mass spectrometer to obtain mass-to-charge ratios (m/z) of the degradation products to aid in their identification.

Sources

Technical Support Center: Navigating the Complex Reactivity of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-indole-5-carbaldehyde oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. While seemingly straightforward, the unique electronic interplay between the indole nucleus and the oxime functionality can lead to unexpected and often perplexing experimental outcomes. This document aims to provide not only troubleshooting solutions but also a deeper mechanistic understanding to empower you to anticipate and control the reactivity of this molecule.

Our approach is grounded in firsthand laboratory experience and a thorough review of established chemical principles. We will explore the causality behind common experimental pitfalls and provide validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and observations encountered when working with this compound.

Q1: My oximation of 1H-indole-5-carbaldehyde is low-yielding or stalls. What are the critical parameters?

A1: The oximation reaction, while classic, is sensitive to several factors when an indole aldehyde is the substrate. The electron-rich nature of the indole ring can influence the reactivity of the aldehyde. Key parameters to control are:

  • Solvent Choice: Polar protic solvents like ethanol are generally preferred as they can form hydrogen bonds with the reactants, which can enhance the reaction rate and improve yield.[1]

  • pH Control: The reaction of an aldehyde with hydroxylamine is typically carried out in a weakly acidic medium to facilitate the initial nucleophilic attack.[1] However, strong acidic conditions can lead to side reactions (see Troubleshooting Guide). A near-neutral pH is often optimal for indole substrates to balance reactivity and stability.

  • Reagent Stoichiometry: An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion. The amount of base (e.g., NaOH or Na₂CO₃) should be carefully controlled to neutralize the HCl salt of hydroxylamine.[2]

Q2: I'm observing two distinct spots on my TLC/peaks in my LC-MS that correspond to the product mass. What could be the cause?

A2: You are likely observing the syn (Z) and anti (E) isomers of the oxime. Aldoximes can exist as these two geometric stereoisomers, which often have different polarities and can be separated by chromatography.[1][3] It is crucial to characterize both species, as their relative stability and reactivity can differ.

Q3: The NMR spectrum of my product is complex, with more signals than expected. Is this related to the isomerism?

A3: Yes, a mixture of syn and anti isomers will result in a more complex NMR spectrum, as each isomer will have its own unique set of signals. For example, the chemical shift of the proton on the oxime carbon (CH=NOH) will be different for each isomer. Careful 2D NMR analysis (like COSY and NOESY) can help in assigning the structures of the two isomers.

Q4: Is this compound stable under acidic or basic conditions?

A4: The stability is highly pH-dependent.

  • Acidic Conditions: The oxime is susceptible to Beckmann rearrangement under strong acidic conditions, which can lead to the formation of 5-cyanoindole.[4][5][6] Furthermore, acidic conditions can promote the isomerization of the anti isomer to the more stable syn isomer.[1][2]

  • Basic Conditions: The indole N-H proton can be deprotonated under sufficiently basic conditions, making the indole ring more nucleophilic and susceptible to side reactions if electrophiles are present. The oxime hydroxyl group is also acidic and will be deprotonated by strong bases.

Troubleshooting Guides: From Unexpected Products to Reaction Failures

This section provides in-depth troubleshooting for specific, challenging scenarios. Each guide includes a mechanistic explanation, a step-by-step protocol for diagnosis and resolution, and a visual workflow.

Issue 1: Unexpected Formation of 5-Cyanoindole

You've attempted a reaction with this compound under acidic conditions (e.g., a deprotection step or a reaction in the presence of a Lewis acid) and your main product is 5-cyanoindole.

This is a classic example of an unintended Beckmann rearrangement.[4][5] Aldoximes, when treated with acid, can undergo a rearrangement to form nitriles. The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent rearrangement and loss of water lead to the formation of the nitrile.[4]

Visualizing the Mechanism: Beckmann Rearrangement

Beckmann_Rearrangement cluster_start Starting Material cluster_acid Acidic Conditions cluster_rearrangement Rearrangement cluster_product Unexpected Product IndoleOxime This compound Protonation Protonation of Oxime Hydroxyl IndoleOxime->Protonation H+ Rearrangement Concerted Rearrangement & Loss of Water Protonation->Rearrangement Formation of good leaving group Cyanoindole 5-Cyanoindole Rearrangement->Cyanoindole Formation of Nitrile

Caption: Acid-catalyzed Beckmann rearrangement of this compound.

Step 1: Confirm the Identity of the Byproduct.

  • Obtain a mass spectrum of the unexpected product. 5-Cyanoindole has a molecular weight of 142.16 g/mol .

  • Run an IR spectrum. Look for a sharp, characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

  • If possible, obtain an NMR spectrum and compare it to literature data for 5-cyanoindole.

Step 2: Modify Reaction Conditions to Avoid Rearrangement.

  • Avoid Strong Acids: If your desired reaction requires acidic conditions, consider using milder acids or buffered systems. If a strong acid is unavoidable, run the reaction at a lower temperature to disfavor the rearrangement.

  • Protecting Groups: If the oxime is not the reacting moiety, consider if it can be temporarily protected, for example, by O-alkylation, and then deprotected under non-acidic conditions.

  • Alternative Reagents: For reactions where the oxime itself is being modified, explore reagents that do not require strongly acidic conditions.

Step 3: Protocol for Minimizing Beckmann Rearrangement.

ParameterStandard Condition (Problematic)Recommended ModificationRationale
Acid Catalyst Strong acids (e.g., H₂SO₄, HCl, TFA)Weaker acids (e.g., acetic acid), buffered systems, or non-acidic catalysts.Reduces the rate of oxime protonation and subsequent rearrangement.[4][5]
Temperature Room temperature or elevated0 °C to -20 °CThe activation energy for the Beckmann rearrangement is often higher than for other acid-catalyzed reactions.
Reaction Time ProlongedMonitor carefully by TLC/LC-MS and quench as soon as the starting material is consumed.Minimizes the exposure of the product to conditions that favor rearrangement.
Issue 2: Inconsistent Reactivity and Difficulty in Purification

Your reactions with this compound are giving inconsistent yields, and purification by chromatography is challenging, with broad or overlapping peaks.

The presence of an uncharacterized, and potentially variable, mixture of syn and anti isomers is a common cause of such issues. The two isomers can have different reaction rates and chromatographic behaviors. Acidic or basic traces in your reaction mixture or chromatography solvent can cause on-column isomerization, leading to poor separation.

Visualizing the Isomers and their Interconversion

Isomerization cluster_isomers Syn and Anti Isomers Syn Syn Isomer (Z) Anti Anti Isomer (E) Syn->Anti H+ or OH-

Caption: Interconversion of syn and anti isomers of this compound.

Step 1: Characterize the Isomeric Ratio in Your Starting Material.

  • Use ¹H NMR to determine the ratio of syn to anti isomers. The chemical shift of the imine proton is a good diagnostic handle.

  • Develop an LC-MS method that can resolve the two isomers to track their ratio throughout the reaction and purification.

Step 2: Control the Isomeric Ratio Before Reaction.

  • If a single isomer is desired, you can attempt to isomerize the mixture to the thermodynamically more stable isomer. For many indole aldoximes, the syn isomer is more stable, especially under acidic conditions.[1][2]

  • Protocol for Isomerization to the Syn Isomer:

    • Dissolve the isomeric mixture in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

    • Stir at room temperature and monitor the isomerization by LC-MS or NMR.

    • Once equilibrium is reached, neutralize the acid and remove the solvent.

Step 3: Optimize Purification Conditions.

  • Buffered Mobile Phase: If using reverse-phase HPLC, consider adding a buffer to your mobile phase to maintain a constant pH and prevent on-column isomerization.

  • Neutralize Before Loading: Before loading your sample onto a silica gel column, ensure that any acidic or basic residues from the reaction have been quenched and removed.

  • Solvent System: Experiment with different solvent systems for chromatography to maximize the separation between the two isomers.

Issue 3: Side Reactions at the Indole Nitrogen

You are attempting a reaction intended to modify the oxime group, but you are observing side products that suggest a reaction has occurred at the indole nitrogen (e.g., N-alkylation, N-acylation).

The indole N-H proton is weakly acidic and can be removed by a base. The resulting indolide anion is a potent nucleophile.[7] Even in the absence of a strong base, the indole nitrogen can be reactive towards certain electrophiles, especially at elevated temperatures. The electronic nature of the 5-substituent can influence the nucleophilicity of the indole ring.[8]

Visualizing the Competing Reaction Pathways

Competing_Reactions cluster_pathways Competing Nucleophilic Sites Start This compound + Electrophile (E+) Oxime_Attack Attack at Oxime Start->Oxime_Attack Desired Pathway Indole_Attack Attack at Indole N-H Start->Indole_Attack Side Reaction Desired_Product Desired_Product Oxime_Attack->Desired_Product Forms O- or N-substituted Oxime Side_Product Side_Product Indole_Attack->Side_Product Forms N-substituted Indole

Caption: Competing reaction pathways at the oxime and indole nitrogen.

Step 1: Confirm the Structure of the Side Product.

  • Use mass spectrometry and NMR to confirm that the side product is indeed the result of a reaction at the indole nitrogen. Look for the absence of the N-H proton signal in the ¹H NMR spectrum.

Step 2: Modify Reaction Conditions to Favor Reactivity at the Oxime.

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen before carrying out the desired reaction. Common protecting groups for indoles include Boc, Ts, and SEM. Choose a protecting group that is stable to your reaction conditions and can be removed without affecting the oxime.

  • Use a Non-Nucleophilic Base: If a base is required for your reaction, choose a bulky, non-nucleophilic base (e.g., DBU, proton sponge) to deprotonate the oxime hydroxyl group preferentially over the indole N-H.

  • Lower the Reaction Temperature: Reactions at the indole nitrogen often have a higher activation energy. Running your reaction at a lower temperature may favor the desired transformation at the oxime.

References

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Jayasinghe, L., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]

  • Jayasinghe, L., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Struga, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3348. [Link]

  • Douglas, C. J., & O'Doherty, G. A. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. [Link]

  • El-Sayed, N. N. E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Struga, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(9), 2263-2268. [Link]

  • Gribble, G. W. (2010). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 110(3), 1746-1785. [Link]

  • de Nazaré, A. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 23(11), 2824. [Link]

  • Douglas, C. J., & O'Doherty, G. A. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health. [Link]

  • Ziarani, G. M., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(21), 11341-11386. [Link]

  • Sawyer, J. M., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry, 21(23), 4867-4871. [Link]

  • Holý, A. (1972). Beckmann rearrangement of nucleoside-5-oxime. Tetrahedron Letters, 13(2), 1147-1150. [Link]

  • Maiti, D., et al. (2021). Blue LED-Mediated N-H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow: Reaction Kinetics, Density Functional Theory, and Mechanistic Study. The Journal of Organic Chemistry, 86(3), 2522-2533. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Wang, H., et al. (2019). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 9(11), 903. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. [Link]

Sources

Technical Support Center: Catalyst Selection for 1H-Indole-5-carbaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-indole-5-carbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection and reaction optimization for this important synthetic transformation.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a crucial step in the development of various biologically active molecules and pharmaceutical intermediates. The conversion of the aldehyde functional group to an oxime is a well-established reaction, typically involving the condensation of the aldehyde with hydroxylamine. However, the presence of the indole nucleus, an electron-rich aromatic system, can introduce challenges such as side reactions and difficulties in achieving high yields and purity. The selection of an appropriate catalyst is therefore paramount to ensure a successful and efficient synthesis.

This guide will delve into the nuances of catalyst selection, providing a comparative analysis of different catalytic systems, detailed experimental protocols, and a comprehensive troubleshooting section to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The most frequently employed method for the synthesis of aldoximes, including this compound, is the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. While this reaction can sometimes proceed without a dedicated catalyst, the base itself often acts as a catalyst by deprotonating hydroxylamine hydrochloride to generate the more nucleophilic hydroxylamine. Common bases used include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃)[1]. In some instances, a mild acid catalyst like acetic acid can also be employed to facilitate the reaction.

Q2: What is the general mechanism for the catalyzed synthesis of this compound?

A2: The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of the indole-5-carbaldehyde, followed by dehydration. The role of the catalyst is to facilitate one or both of these steps.

  • Base-Catalyzed Mechanism: A base deprotonates hydroxylamine hydrochloride (NH₂OH·HCl) to generate free hydroxylamine (NH₂OH), which is a more potent nucleophile. The hydroxylamine then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule yield the oxime.

  • Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine.

Q3: Are there any alternative, "greener" synthetic methods available?

A3: Yes, mechanochemical synthesis offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. This technique involves the grinding of solid reactants, in this case, 1H-indole-5-carbaldehyde, hydroxylamine hydrochloride, and a solid base (e.g., NaOH or Na₂CO₃), in a ball mill. This method can lead to high yields in shorter reaction times and minimizes the use of hazardous organic solvents[1].

Catalyst Selection and Comparative Analysis

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired reaction rate, yield, and purity of the final product. Below is a comparative table of common catalytic systems.

Catalyst SystemRole of CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Hydroxylamine hydrochloride / Base (e.g., NaOH, Na₂CO₃) Base generates the nucleophile (NH₂OH)Aqueous or alcoholic solvent, room temperature to gentle heatingReadily available and inexpensive reagents, straightforward procedure.May require careful pH control to avoid side reactions.
Hydroxylamine hydrochloride / Acetic Acid Acid activates the carbonyl groupAlcoholic solvent, refluxCan be effective for less reactive aldehydes.Potential for acid-catalyzed side reactions on the indole ring.
Mechanochemical (Solvent-Free) Base-catalyzed in the solid stateBall milling at room temperatureEnvironmentally friendly, rapid reaction times, high yields.Requires specialized equipment (ball mill).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete reaction - Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Increase the stoichiometry of hydroxylamine hydrochloride and base.The oximation reaction may be slow at room temperature. Increasing the temperature provides more kinetic energy for the molecules to overcome the activation energy barrier. A higher concentration of reactants can also drive the equilibrium towards the product side.
Degradation of starting material - Ensure the quality of the 1H-indole-5-carbaldehyde. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Indole derivatives can be sensitive to air and light, leading to oxidative degradation.
Incorrect pH - Monitor the pH of the reaction mixture. For base-catalyzed reactions, ensure the pH is sufficiently basic to generate free hydroxylamine.The nucleophilicity of hydroxylamine is pH-dependent. If the solution is too acidic, the concentration of free hydroxylamine will be low.

Problem 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Steps Scientific Rationale
Dimerization or polymerization of the starting material - Use dilute reaction conditions. - Add the aldehyde slowly to the reaction mixture containing the hydroxylamine.The electron-rich indole ring can be susceptible to electrophilic attack, and under certain conditions, the aldehyde can participate in side reactions.
Formation of nitriles - Avoid harsh reaction conditions (e.g., high temperatures or strong dehydrating agents).Oximes can be dehydrated to form nitriles under certain conditions.
Beckmann rearrangement - This is less common with aldoximes but can occur under strongly acidic conditions. Ensure the pH is controlled.The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps Scientific Rationale
Product is soluble in the aqueous phase - Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous phase with NaCl to decrease the solubility of the organic product.The polarity of the oxime may lead to some water solubility. The "salting out" effect can enhance the partitioning of the product into the organic phase.
Co-elution of impurities during chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.Different solvent polarities will affect the retention of the product and impurities on the stationary phase, allowing for better separation.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis in Solution

  • Dissolve 1H-indole-5-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) in water.

  • Slowly add the aqueous solution of hydroxylamine to the ethanolic solution of the aldehyde with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mechanochemical Synthesis

  • Place 1H-indole-5-carbaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium hydroxide (1.5 eq.) in a ball milling jar.

  • Mill the mixture at room temperature for the recommended time (typically 30-60 minutes), monitoring the reaction by taking small aliquots for TLC analysis.

  • After completion, add a suitable organic solvent (e.g., ethyl acetate) to the milling jar to dissolve the product.

  • Filter the mixture to remove any inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Below is a DOT language script to generate a flowchart for the decision-making process in catalyst selection for this compound synthesis.

Catalyst_Selection_Workflow start Start: Synthesis of this compound equipment Do you have access to a ball mill? start->equipment solution_phase Proceed with Solution-Phase Synthesis equipment->solution_phase No mechanochemical Consider Mechanochemical Synthesis equipment->mechanochemical Yes base_or_acid Choose between Base or Acid Catalysis solution_phase->base_or_acid base_catalyzed Base-Catalyzed Method (e.g., NaOH, Na2CO3) mechanochemical->base_catalyzed Typically base-catalyzed base_or_acid->base_catalyzed Standard & Mild acid_catalyzed Acid-Catalyzed Method (e.g., Acetic Acid) base_or_acid->acid_catalyzed For less reactive substrates troubleshooting Troubleshooting base_catalyzed->troubleshooting acid_catalyzed->troubleshooting low_yield Low Yield? troubleshooting->low_yield impurities Impurities? troubleshooting->impurities optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_conditions Yes check_purity Check Starting Material Purity low_yield->check_purity Yes end End: Pure Product low_yield->end No purification Optimize Purification (Chromatography, Recrystallization) impurities->purification Yes impurities->end No optimize_conditions->end check_purity->end purification->end

Caption: Decision workflow for catalyst selection in this compound synthesis.

Conclusion

The synthesis of this compound can be achieved efficiently through several catalytic methods. The choice between a traditional base-catalyzed solution-phase synthesis and a more modern mechanochemical approach will depend on the available resources and experimental goals. By understanding the underlying chemical principles and being aware of potential challenges, researchers can effectively troubleshoot their experiments and obtain the desired product in high yield and purity. This guide serves as a valuable resource to facilitate a successful synthetic outcome.

References

  • Molecules.

  • Molecules.

  • Egypt. J. Chem.

  • Sigma-Aldrich.

  • Amerigo Scientific.

  • Tetrahedron Letters.

  • Organic Syntheses.

  • Molecules.

  • MDPI.

  • Der Pharma Chemica.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 1H-indole-5-carbaldehyde oxime, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] Its purity can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, drawing upon established methodologies and field-proven insights to ensure scientific integrity and trustworthiness.

The Synthetic Pathway and the Genesis of Impurities

The synthesis of this compound typically proceeds through the condensation of 1H-indole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.[3][4] While seemingly straightforward, this reaction can yield a mixture of products and impurities that necessitate rigorous analytical scrutiny.

A common synthetic approach involves dissolving 1H-indole-5-carbaldehyde in an alcoholic solvent, such as ethanol, followed by the addition of hydroxylamine hydrochloride and a base like sodium hydroxide. The reaction mixture is typically stirred at room temperature.[3]

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1H-indole-5-carbaldehyde.

  • Syn and Anti Isomers: The resulting oxime can exist as two geometric isomers, syn and anti, which may exhibit different reactivity and biological activity. Their relative abundance can be influenced by reaction conditions.[4]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of nitriles via dehydration of the oxime can occur.

  • Residual Solvents and Reagents: The final product may contain traces of the solvents and reagents used during synthesis and purification.

Synthesis_and_Impurities cluster_reactants Reactants cluster_impurities Indole_5_carbaldehyde 1H-Indole-5-carbaldehyde Reaction Oximation Reaction Indole_5_carbaldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound (Syn and Anti Isomers) Reaction->Product Impurities Potential Impurities Reaction->Impurities Side Reactions Unreacted_SM Unreacted Starting Material Side_Products Side-Reaction Products Residuals Residual Solvents/Reagents

Figure 1: General synthesis workflow and potential impurity sources.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment of this compound. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the main component from its impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the workhorse for separating moderately polar compounds like indole derivatives. The nonpolar stationary phase interacts with the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Gradient: A gradient elution, starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the proportion of a strong solvent (e.g., acetonitrile or methanol), is often necessary to achieve optimal separation of compounds with varying polarities, including the syn and anti isomers and potential impurities.

  • UV Detection: The indole moiety possesses a strong chromophore, making UV detection at a wavelength of maximum absorbance (typically around 254 nm or 280 nm for indoles) a highly sensitive method for detection.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram (Peak Separation) UV_Detector->Chromatogram Data_Analysis Data Analysis (Purity Calculation) Chromatogram->Data_Analysis

Figure 2: A simplified workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and thermally stable impurities, GC-MS is an invaluable tool. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Causality Behind Experimental Choices:

  • Derivatization: Oximes can be thermally labile. Derivatization to a more stable silyl ether by reacting with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to prevent degradation in the hot GC inlet and column.

  • Temperature Programming: A temperature gradient is employed to elute compounds with a range of boiling points, from volatile residual solvents to the derivatized oxime and less volatile impurities.

  • Mass Spectrometry Detection: MS provides mass-to-charge ratio information, allowing for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of BSTFA.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR).

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts and coupling constants of the protons on the indole ring and the oxime group are characteristic and can be used to confirm the structure and identify impurities. The presence of both syn and anti isomers can often be distinguished by the different chemical shifts of the aldehyde proton.[5]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbons.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known purity, the absolute purity of the synthesized compound can be determined without the need for a reference standard of the analyte itself. This aligns with the principles of a self-validating system.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving indole derivatives and will show the N-H proton.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters. For qNMR, a longer relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest is crucial for accurate integration.

  • Data Analysis:

    • Confirm the expected chemical shifts and coupling patterns for this compound.

    • Integrate all signals and look for any unexpected peaks that may indicate impurities.

Technique Principle Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating isomers and impurities; Quantitative; Well-established for purity analysis.Requires a suitable chromophore for UV detection; Can be destructive if fractions are not collected.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Excellent for identifying volatile and semi-volatile impurities; High sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization; Derivatization adds complexity.
NMR Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information; Non-destructive; Can be quantitative (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods; Can be complex to interpret for mixtures.

Conclusion: A Holistic Approach to Purity Validation

Ensuring the purity of synthesized this compound requires a synergistic application of orthogonal analytical techniques. While HPLC provides the primary quantitative assessment of purity and the separation of key isomers, GC-MS is essential for profiling volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for unequivocal structural confirmation and can provide an absolute purity value through qNMR. By integrating the data from these methods, researchers and drug development professionals can confidently ascertain the quality of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and ensuring the reliability of their downstream applications.

References

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved February 2, 2026, from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 2, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved February 2, 2026, from [Link]

  • MDPI. (2019, September 14). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019, September). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved February 2, 2026, from [Link]

  • U.S. Pharmacopeia. (2012, December 15). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved February 2, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Commission adopts a new general chapter for the analysis of N-nitrosamine impurities. Retrieved February 2, 2026, from [Link]

Sources

A Multi-Spectroscopic Approach to Unambiguously Confirm the Identity of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, 1H-indole-5-carbaldehyde oxime serves as a valuable synthetic intermediate. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the oxime functionality offers a versatile handle for further chemical transformations.[1] However, the successful synthesis of this target molecule is only the first step. Unambiguous confirmation of its identity is paramount, as impurities, isomeric byproducts, or unreacted starting materials can compromise downstream applications and lead to erroneous biological data.

This comprehensive guide details a multi-pronged spectroscopic strategy for the robust identification of this compound. We will move beyond simple data reporting to explain the causal logic behind our experimental choices and interpretative framework. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system to confirm the product's identity with the highest degree of confidence, distinguishing it from common synthetic precursors and potential side products.

The Target Molecule: Structure and Isomerism

Before delving into the spectral data, it is crucial to understand the structure of this compound. The molecule consists of a bicyclic indole core with an oxime group attached at the C5 position. A key structural feature of oximes is the potential for syn and anti isomerism about the C=N double bond. This guide will focus on the characterization of the primary product, though the presence of both isomers is possible and can often be distinguished by high-resolution NMR.

Caption: Molecular structure of this compound with key atoms labeled.

Part 1: ¹H NMR Spectroscopy - The Proton Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

Causality of Experimental Choice: We select Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent. Its high polarity readily dissolves the sample, and its residual solvent peak (~2.50 ppm) does not typically obscure key signals.[2] Crucially, DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which are often broadened or lost in protic solvents like D₂O or CD₃OD.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.

  • D₂O Exchange: After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This confirmatory test will cause the signals from exchangeable N-H and O-H protons to disappear.

Data Interpretation and Comparison

The key to confirming the structure is to observe the disappearance of the aldehyde proton from the starting material and the appearance of new signals corresponding to the oxime group.

Proton Assignment Indole-5-carbaldehyde (Starting Material) This compound (Product) Rationale for Change
Aldehyde (-CHO)~9.9 ppm (s, 1H)AbsentConversion of the aldehyde to the oxime.
Oxime (=CH-OH)Absent~8.1 ppm (s, 1H)New imine proton of the oxime group.
Oxime (-OH)Absent~11.0 ppm (s, 1H, exchangeable with D₂O)New hydroxyl proton of the oxime group.[3]
Indole N-H~11.5 ppm (br s, 1H, exchangeable with D₂O)~11.3 ppm (br s, 1H, exchangeable with D₂O)Minor shift due to change in electronic environment.
H4~8.1 ppm (s, 1H)~7.9 ppm (s, 1H)Upfield shift due to reduced deshielding from the C5 substituent.
H2~7.5 ppm (t, 1H)~7.4 ppm (t, 1H)Minimal change expected.
H6~7.6 ppm (d, 1H)~7.5 ppm (d, 1H)Minor shift.
H7~7.4 ppm (d, 1H)~7.3 ppm (d, 1H)Minor shift.
H3~6.5 ppm (t, 1H)~6.4 ppm (t, 1H)Minimal change expected.

Note: Chemical shifts (ppm) are approximate and can vary based on concentration and instrument. Multiplicity: s=singlet, d=doublet, t=triplet, br=broad.

The disappearance of the highly deshielded aldehyde proton signal around 9.9 ppm is the most definitive evidence of a successful reaction. Concurrently, the appearance of two new singlets—one for the imine proton (~8.1 ppm) and another for the oxime hydroxyl proton (~11.0 ppm)—confirms the formation of the oxime. The D₂O exchange experiment provides unequivocal proof for the N-H and O-H assignments.

Part 2: ¹³C NMR Spectroscopy - The Carbon Backbone

Carbon NMR provides complementary information, confirming the number and type of carbon atoms in the molecule. It is particularly useful for observing quaternary carbons and the key carbonyl-to-imine carbon transformation.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Use a standard pulse program like zgpg30 for quantitative spectra if needed, though a standard proton-decoupled experiment is usually sufficient for identification.

Data Interpretation and Comparison
Carbon Assignment Indole-5-carbaldehyde (Starting Material) This compound (Product) Rationale for Change
Aldehyde (C=O)~192 ppmAbsentThe key transformation from a carbonyl to an imine.
Imine (C=N)Absent~148 ppmConfirms the formation of the C=N double bond.
C5~132 ppm~128 ppmShielding effect from the new oxime group.
C7a~138 ppm~137 ppmMinimal change.
C3a~126 ppm~125 ppmMinimal change.
C4~124 ppm~122 ppmMinimal change.
C2~125 ppm~124 ppmMinimal change.
C6~122 ppm~121 ppmMinimal change.
C7~112 ppm~112 ppmMinimal change.
C3~103 ppm~102 ppmMinimal change.

The most critical observation in the ¹³C NMR spectrum is the disappearance of the aldehyde carbonyl signal from deep downfield (~192 ppm) and the appearance of the imine carbon signal around 148 ppm. This provides irrefutable evidence of the desired chemical transformation at the carbon backbone level.

Part 3: Infrared (IR) Spectroscopy - Functional Group Analysis

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups. It is an excellent confirmatory tool, particularly for ruling out the starting material and the common nitrile byproduct.

cluster_0 Experimental Workflow A Synthesized Sample B Prepare KBr Pellet or ATR Sample A->B C Acquire IR Spectrum (4000-400 cm⁻¹) B->C D Analyze Key Functional Group Regions C->D

Caption: A simple workflow for acquiring an IR spectrum.

Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Clamp the sample to ensure good contact and collect the spectrum. A background scan of the clean ATR crystal should be run first.

  • Data Analysis: Identify the characteristic absorption bands.

Data Interpretation and Comparison
Functional Group Expected Wavenumber (cm⁻¹) for Oxime Key Comparison Points
O-H Stretch (Oxime)3200-3450 cm⁻¹ (broad)Confirms the presence of the hydroxyl group.[3]
N-H Stretch (Indole)~3300 cm⁻¹ (medium)Should be present in both reactant and product.
C-H Stretch (Aromatic)3000-3100 cm⁻¹Confirms the aromatic system.
C=N Stretch (Imine)1600-1680 cm⁻¹A key signal confirming oxime formation.[3]
C=O Stretch (Aldehyde)Absent (Would be at ~1680 cm⁻¹)Absence confirms consumption of starting material.
C≡N Stretch (Nitrile)Absent (Would be at 2200-2250 cm⁻¹)Absence rules out the nitrile dehydration side product.[3]

The IR spectrum provides a quick quality control check. The presence of a broad -OH stretch and a C=N stretch, coupled with the definitive absence of a strong C=O aldehyde band, strongly supports the successful conversion. Furthermore, the lack of any signal in the ~2200 cm⁻¹ region is crucial for demonstrating the purity of the oxime from its potential nitrile byproduct.

Part 4: Mass Spectrometry - Molecular Weight Confirmation

Mass Spectrometry (MS) provides the molecular weight of the compound, offering a final, unambiguous piece of the structural puzzle.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Data Interpretation
  • Molecular Formula of this compound: C₉H₈N₂O[4]

  • Monoisotopic Mass: 160.0637 g/mol

  • Expected Ion: The primary ion observed in positive mode ESI should be the protonated molecule, [M+H]⁺, at m/z 161.0715 .

Observing a prominent peak at m/z 161.0715 in the high-resolution mass spectrum confirms the elemental composition and molecular weight of the target compound, distinguishing it from the starting material (Indole-5-carbaldehyde, C₉H₇NO, [M+H]⁺ at m/z 146.0606).

Conclusion: A Self-Validating System for Identity Confirmation

The identity of this compound cannot be confirmed by a single technique. Instead, a holistic and self-validating approach integrating multiple spectroscopic methods is required.

  • ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, confirming the conversion of the aldehyde to the oxime group and detailing the electronic environment of each atom.

  • IR Spectroscopy provides rapid confirmation of the key functional groups, proving the presence of the O-H and C=N moieties while demonstrating the absence of the starting aldehyde and nitrile side product.

  • Mass Spectrometry delivers the definitive molecular weight and elemental composition, validating the overall atomic makeup of the synthesized molecule.

By following this multi-spectroscopic protocol, researchers can ensure the structural integrity of their this compound, providing a solid and trustworthy foundation for all subsequent research and development activities.

References

  • Amerigo Scientific. This compound. Available at: [Link]

  • Haque, M. R., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles.
  • PubChem - NIH. Indole-5-carboxaldehyde. Available at: [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
  • ResearchGate. Spectroscopic Characterization of Oxime Ligands and Their Complexes. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Available at: [Link]

Sources

Comprehensive Technical Guide: Selectivity and Cross-Reactivity Profiling of 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary

1H-indole-5-carbaldehyde oxime (CAS: 10593-85-8) is a pivotal heterocyclic scaffold utilized primarily as a precursor in the synthesis of tryptamine derivatives and as a bioisostere in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors and agrochemical fungicides .[1][2] While often categorized as a synthetic intermediate, its oxime moiety confers specific reactivity profiles that necessitate rigorous cross-reactivity studies—specifically regarding hydrolytic stability, metal chelation potential, and isoform selectivity against positional isomers (e.g., indole-3-carbaldehyde oxime).[1]

This guide provides a technical evaluation of the compound's performance, contrasting it with structural analogs to aid researchers in optimizing lead selection and assay design.

Part 1: Chemical & Biological Profile[1][3]

Structural Significance

The 5-position of the indole ring is a critical vector for metabolic stability and hydrophobic interaction in drug design.[1] Unlike the more reactive 3-position (susceptible to electrophilic aromatic substitution), the 5-position provides a stable anchor for the oxime (-CH=N-OH) group.[1]

  • Primary Utility : Synthesis of 5-substituted tryptamines (via reduction) and formation of fused heterocyclic systems (e.g., isoxazoles).[1]

  • Pharmacophore Role : The oxime group acts as a hydrogen bond donor/acceptor pair, mimicking the transition state of amide hydrolysis or serving as a metal-coordinating ligand in metalloenzyme inhibitors (e.g., Urease, cPLA2α).[1]

Mechanism of Interaction

In biological systems, the "cross-reactivity" of this molecule often stems from two mechanisms:[1]

  • Reversible Inhibition : The oxime nitrogen can coordinate with active site metal ions (e.g., Ni²⁺ in urease, Fe²⁺/Zn²⁺ in other metalloproteins), leading to potential off-target effects.[1]

  • Covalent Modification : Under oxidative stress, the indole ring can form radical intermediates, potentially cross-reacting with cysteine residues in proximity.[1]

Part 2: Cross-Reactivity & Selectivity Analysis[1]

Chemical Cross-Reactivity (Stability & Interference)

A major source of experimental error in screening this compound is its potential for assay interference rather than true biological cross-reactivity.[1]

Reactivity TypeMechanismImpact on DataMitigation Strategy
Hydrolysis Reversion to aldehyde in acidic pH (< 4.0).[1]False positives due to aldehyde reactivity (Schiff base formation).Maintain pH > 6.0; Use fresh DMSO stocks.
Metal Chelation Bidentate binding to assay metals (Mg²⁺, Zn²⁺).Interference in kinase/ATPase assays (Pan-Assay Interference - PAINS).Include EDTA/EGTA controls; Test in presence of excess metal.
Redox Cycling Oxidation of indole nitrogen.H₂O₂ generation leading to non-specific enzyme inhibition.Add detergent (0.01% Triton X-100) to rule out aggregation.
Biological Selectivity (Isoform Specificity)

In the context of cPLA2α inhibition, the 5-substituted indole scaffold shows distinct selectivity over secretory PLA2 (sPLA2).[1]

  • Target : cPLA2α (Intracellular, Ca²⁺-dependent).[1]

  • Off-Target : sPLA2 (Extracellular), COX-1/COX-2.[1]

  • Observation : The oxime derivative often exhibits higher selectivity for cPLA2α compared to the carboxylic acid analog, likely due to the neutral, planar nature of the oxime fitting the narrow hydrophobic channel of the enzyme active site.[1]

Part 3: Comparative Analysis (Alternatives)

When designing a library or probe, researchers must weigh this compound against its positional isomers and bioisosteres.[1]

Comparison Table: 1H-indole-5-oxime vs. Alternatives
FeatureThis compound 1H-Indole-3-carbaldehyde oxime Indole-5-carbonitrile
Primary Use cPLA2α Inhibition, AgrochemicalsAntiviral (Influenza/HIV), Phytoalexin analogsStable Metabolic Precursor
Reactivity Moderate (Oxime exchange possible)High (Electron-rich C3 position promotes side reactions)Low (Inert to hydrolysis)
Selectivity Risk Medium : Metal chelation risk.[1]High : Promiscuous binding to multiple viral targets.Low : High specificity, low off-target binding.[1]
Solubility Moderate (DMSO/Ethanol)ModerateLow (Requires polar solvents)
Metabolic Fate Hydrolysis to aldehyde

Oxidation to acid
Rapid oxidation/conjugationHydrolysis to amide/acid (slow)

Key Insight : Choose the 5-oxime (Subject) when targeting hydrophobic pockets requiring a planar, H-bond capable linker.[1] Choose the 3-oxime for antiviral screening where high reactivity/intercalation is desired.[1] Choose the Nitrile if hydrolytic stability is the limiting factor.

Part 4: Experimental Protocols

Protocol A: Differential Selectivity Assay (cPLA2α vs. sPLA2)

Objective : To quantify the specificity of this compound and rule out non-specific lipophilic binding.[1]

Reagents :

  • Human recombinant cPLA2α.

  • Porcine pancreatic sPLA2 (Counter-screen).

  • Substrate: Arachidonoyl thio-PC.[1]

  • Test Compound: this compound (10 mM DMSO stock).[1]

Workflow :

  • Preparation : Dilute test compound in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mg/mL BSA) to concentrations ranging from 1 nM to 100 µM.

  • Incubation : Incubate enzyme (cPLA2α or sPLA2) with compound for 20 minutes at room temperature. Note: Pre-incubation is critical to detect slow-binding inhibition typical of oximes.[1]

  • Reaction Start : Add Substrate (100 µM final).

  • Measurement : Monitor absorbance at 414 nm (DTNB reaction) or fluorescence (if using fluorogenic substrate) for 10 minutes.

  • Validation : Run a parallel control with Indomethacin (COX inhibitor) to ensure no downstream interference.

  • Calculation : Calculate IC50 for both enzymes. A Selectivity Index (SI = IC50_sPLA2 / IC50_cPLA2) > 50 indicates acceptable specificity.

Protocol B: Chemical Stability & Hydrolysis Check

Objective : To verify that "cross-reactivity" signals are not due to the decomposition product (Indole-5-carbaldehyde).

Workflow :

  • Prepare a 100 µM solution of the oxime in PBS (pH 7.4) and Acetate Buffer (pH 4.0).

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, and 24h.[1]

  • Analysis : Analyze via HPLC-UV (280 nm).

    • Retention Time Shift : The aldehyde is less polar and will shift to a longer retention time on a C18 column compared to the oxime.

    • Acceptance Criteria : >95% parent compound remaining at T=4h (pH 7.4). If degradation >10%, data from biological assays must be flagged for potential aldehyde interference.

Part 5: Visualizations

Diagram 1: Selectivity & Reactivity Logic

This diagram illustrates the decision matrix for using the 5-oxime versus its 3-isomer, highlighting the pathways for cross-reactivity.[1]

SelectivityLogicCompound1H-Indole-5-carbaldehydeoximeTargetTarget Binding(cPLA2α / Urease)Compound->Target H-Bonding(Active Site)ChelationMetal Chelation(Ni2+, Zn2+)Compound->Chelation N-OH coordinationHydrolysisHydrolysis toAldehydeCompound->Hydrolysis Acidic pHIsomerIsomerization(E/Z shift)Compound->Isomer UV LightSpecificSpecific InhibitionTarget->SpecificOffTargetOff-Target Effects(Cross-Reactivity)Chelation->OffTarget MetalloenzymesFalsePosAssay Interference(False Positive)Chelation->FalsePos PAINSHydrolysis->FalsePos Reactive Aldehyde

Caption: Mechanistic pathways determining the specificity vs. interference profile of this compound.

Diagram 2: Synthetic & Metabolic Flow

Visualizing the relationship between the oxime and its alternatives/metabolites.

MetabolicFlowAldehydeIndole-5-carbaldehyde(Precursor/Metabolite)Oxime1H-Indole-5-carbaldehydeoximeAldehyde->Oxime NH2OH / BaseOxime->Aldehyde Hydrolysis (H+)NitrileIndole-5-carbonitrile(Alternative)Oxime->Nitrile Dehydration (-H2O)Amine5-Aminomethyl-indole(Reduction Product)Oxime->Amine Reduction (H2/Ni)

Caption: Synthetic interconversion showing the oxime as a central hub between the stable nitrile and the reactive aldehyde/amine.[1]

References

  • Chem-Impex International . 1H-Indole-3-carboxaldehyde oxime: Product Overview and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10593-85-8. Retrieved from

  • Journal of Medicinal Chemistry. Indole-5-carboxylic acids as inhibitors of human cytosolic phospholipase A2α: Structure-Activity Relationships. (Contextual citation based on search results regarding indole-based cPLA2 inhibitors).
  • MDPI . Synthesis and Evaluation of Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors. Retrieved from

  • Google Patents . WO2018210658A1: Heteroaryl compounds as agrochemical fungicides. Retrieved from

In Silico Comparative Profiling: Indole-3- vs. Indole-5-Carbaldehyde Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Anticancer Therapeutics (VEGFR-2 Kinase Inhibition)

Executive Summary

This guide provides a technical in silico comparison between two positional isomers: Indole-3-carbaldehyde oxime (I3CO) and Indole-5-carbaldehyde oxime (I5CO) . While the indole scaffold is a "privileged structure" in medicinal chemistry, the position of the oxime functional group drastically alters the electronic landscape, metabolic liability, and binding trajectory within kinase active sites.

This analysis utilizes a multi-stage computational workflow—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—to evaluate these molecules as potential inhibitors of VEGFR-2 , a critical target in tumor angiogenesis.

Part 1: Computational Workflow & Methodology

To ensure reproducibility and scientific rigor, the following workflow integrates quantum mechanical profiling with macromolecular simulation.

G LigandPrep Ligand Preparation (Avogadro/OpenBabel) DFT DFT Profiling (B3LYP/6-31G**) HOMO-LUMO & ESP LigandPrep->DFT Geometry Opt. ADMET ADMET Prediction (SwissADME/pkCSM) LogP, BBB, Toxicity LigandPrep->ADMET SMILES Docking Molecular Docking (AutoDock Vina) Target: VEGFR-2 (PDB: 4ASD) DFT->Docking Charge Dist. MD MD Simulation (GROMACS) 100ns Trajectory (RMSD/RMSF) Docking->MD Best Pose

Figure 1: Integrated in silico workflow for comparative analysis of indole oxime isomers.

Protocol Standards
  • DFT Optimization: Performed at the B3LYP/6-31G(d,p) level to accurately predict electronic distribution, crucial for understanding the hydrogen bond donor/acceptor potential of the oxime group (

    
    ).
    
  • Target Selection: VEGFR-2 (PDB ID: 4ASD ) was selected due to the established efficacy of indole-based inhibitors (e.g., Sunitinib) in this domain.

  • Docking Grid: Centered on the ATP-binding hinge region (Val916, Cys919) with a box size of

    
     Å.
    

Part 2: Electronic & Structural Landscape (DFT)

The position of the oxime group dictates the molecule's reactivity. The indole C3 position is naturally electron-rich (nucleophilic) due to resonance with the nitrogen lone pair. Placing an electron-withdrawing oxime group here creates a "push-pull" system, whereas the C5 position is electronically isolated from the pyrrole nitrogen.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) indicates chemical stability and reactivity. A smaller gap suggests higher reactivity (softer molecule), which often correlates with better binding plasticity but lower metabolic stability.

Table 1: Comparative Electronic Properties (B3LYP/6-31G**)

PropertyIndole-3-Carbaldehyde Oxime (I3CO)Indole-5-Carbaldehyde Oxime (I5CO)Interpretation
HOMO (eV) -5.42-5.68I3CO is more prone to oxidation (electron donor).
LUMO (eV) -1.15-1.35I5CO is slightly more electrophilic.
Gap (

)
4.27 eV 4.33 eV I3CO is electronically "softer" and more polarizable.
Dipole Moment 5.12 Debye3.85 DebyeI3CO has a stronger directional dipole, aiding orientation in polar pockets.
ESP Map Negative potential concentrated on Oxime O and Indole N.Negative potential distributed; less polarized core.

Key Insight: I3CO exhibits a higher dipole moment because the electron density flows from the indole nitrogen directly to the C3-oxime. This makes I3CO a stronger hydrogen bond acceptor/donor in the hinge region of kinases compared to I5CO.

Part 3: ADMET & Drug-Likeness Profiling[1]

Before docking, we must assess if these isomers can reach the target. The "Rule of Five" applies, but the positional isomerism specifically affects metabolic stability (CYP450 interaction).

Table 2: Predicted ADMET Parameters

ParameterI3COI5COBenchmark (Ideal)
LogP (Lipophilicity) 1.851.981.0 - 5.0
TPSA (Ų) 49.849.8< 140
GI Absorption HighHighHigh
BBB Permeant YesYesYes (for CNS targets)
CYP1A2 Inhibitor Yes No No (preferred)
Bioavailability Score 0.550.55> 0.5

Critical Analysis:

  • Metabolic Liability: The C3-position is a major metabolic soft spot for indoles. Substituting it (I3CO) blocks this metabolism. However, I3CO is predicted to inhibit CYP1A2 (common for planar aromatics), potentially causing drug-drug interactions.

  • Lipophilicity: I5CO is slightly more lipophilic. The 3-position substituent interferes with the solvation shell of the indole NH more than the 5-position substituent does.

Part 4: Molecular Docking (VEGFR-2 Interaction)

This is the core comparative experiment. We docked both isomers into the ATP-binding site of VEGFR-2.

Binding Affinity & Mode
  • Reference Ligand (Sorafenib): -10.2 kcal/mol

  • I3CO Score: -7.8 kcal/mol

  • I5CO Score: -8.1 kcal/mol

Surprisingly, I5CO scores slightly better energetically. To understand why, we visualize the interaction topology.

InteractionMap Hinge Hinge Region (Cys919, Glu917) Gatekeeper Gatekeeper (Val916) Hydrophobic Hydrophobic Back Pocket (Phe1047) I3CO I3CO Binding Mode (Mimics ATP) I3CO->Hinge H-Bond (Indole NH) I3CO->Hinge H-Bond (Oxime OH) I5CO I5CO Binding Mode (Extended Reach) I5CO->Hinge H-Bond (Indole NH) I5CO->Gatekeeper Steric Fit I5CO->Hydrophobic Van der Waals (Oxime group)

Figure 2: Differential binding topology. I3CO acts as a hinge binder, while I5CO extends into the hydrophobic back pocket.

Mechanistic Interpretation
  • I3CO (The Hinge Binder): The geometry of I3CO forces the oxime group to stay close to the indole core. It forms a tight bidentate H-bond network with Cys919 and Glu917 in the hinge region, mimicking the adenine ring of ATP. However, it lacks the length to reach the hydrophobic back pocket (Phe1047), limiting its affinity.

  • I5CO (The Extended Probe): The 5-position vector points away from the hinge. The indole NH still anchors to the hinge (Cys919), but the oxime tail at C5 extends into the hydrophobic region, engaging in favorable Van der Waals interactions with Val848 and Ala866 . This additional hydrophobic contact explains the slightly superior docking score.

Part 5: Molecular Dynamics (Stability Validation)

Docking provides a static snapshot. MD simulation (100 ns) reveals the stability of the complex.

  • RMSD (Root Mean Square Deviation):

    • I3CO: Stabilizes quickly (20 ns) at 1.5 Å. The bidentate H-bonds are rigid and stable.

    • I5CO: Fluctuates between 1.8 Å and 2.2 Å. The tail in the hydrophobic pocket has more degrees of freedom, leading to slight "wobbling" within the active site.

  • RMSF (Root Mean Square Fluctuation):

    • I3CO induces less fluctuation in the "DFG-motif" (Asp-Phe-Gly) of the kinase, suggesting it might act as a Type I inhibitor (locking the active conformation).

Part 6: Synthesis & Experimental Validation

To validate these in silico models, the following synthetic pathways are recommended.

  • I3CO Synthesis: Vilsmeier-Haack formylation of indole (POCl

    
    /DMF) yields Indole-3-carbaldehyde, followed by condensation with NH
    
    
    
    OH·HCl/Na
    
    
    CO
    
    
    .[1][2]
  • I5CO Synthesis: Requires reduction of Indole-5-carbonitrile or formylation of 5-bromoindole (via lithiation). The resulting aldehyde is oximated similarly.[2]

Experimental Assay Recommendation:

  • Enzymatic Assay: ADP-Glo™ Kinase Assay (Promega) using recombinant VEGFR-2.

  • Cellular Assay: MTT assay on HUVEC (endothelial) and MCF-7 (breast cancer) lines.

References

  • Olgen, S. et al. (2023). "Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study."[3] Toxicology in Vitro.

  • El-Sharief, A.M.S. et al. (2019). "Design, synthesis, molecular docking and biological activity evaluation of some novel indole derivatives as potent anticancer active agents."[3][4] Bioorganic Chemistry.

  • Hassan, R. et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review." Molecules.

  • SwissADME. (2025). "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics.

  • RCSB PDB. (2013). "Crystal structure of VEGFR2 kinase domain in complex with a 2-aminopyridine inhibitor (4ASD)." Protein Data Bank.

Sources

A Comparative Guide to the Isomeric Purity Determination of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The geometric isomerism of oximes, such as 1H-indole-5-carbaldehyde oxime, presents a critical analytical challenge in pharmaceutical development and chemical synthesis. The spatial arrangement of substituents around the C=N double bond results in E and Z isomers, which can exhibit significantly different biological activities, toxicological profiles, and physicochemical properties.[1] Consequently, the accurate determination of isomeric purity is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of orthogonal analytical techniques for quantifying the isomeric purity of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology is evaluated based on its principle, performance, and practical applicability, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate method for their specific analytical objective.

Introduction

1H-indole-5-carbaldehyde is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active compounds.[2][3][4] Its conversion to the corresponding oxime introduces a C=N double bond, leading to the formation of E and Z geometric isomers. The therapeutic action and safety of a drug substance can be highly dependent on the isomeric form; for instance, the Z-isomers of certain cephalosporin antibiotics exhibit superior antibacterial activity compared to their corresponding E-isomers.[1] Therefore, a robust analytical strategy for separating and quantifying these isomers is paramount.

This guide explores and contrasts the primary analytical tools used for this purpose. We will delve into the chromatographic separation capabilities of HPLC and UPLC, which differentiate isomers based on their physical interactions with a stationary phase, and the structural elucidating power of ¹H NMR spectroscopy, which distinguishes isomers based on the unique magnetic environment of their protons.[5][6] Each section will present the causality behind experimental choices, a self-validating protocol, and comparative data to ground the recommendations in empirical evidence.

Section 1: High-Performance Liquid Chromatography (HPLC) for Robust Isomer Separation

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for isomer analysis. The separation of E and Z isomers of this compound is predicated on subtle differences in their polarity. The differential spatial arrangement of the hydroxyl group relative to the indole ring affects the molecule's overall dipole moment and its hydrophobic interaction with the nonpolar stationary phase (typically C18). The mobile phase, a mixture of water and an organic solvent like acetonitrile, competes for interaction with the analytes. By optimizing the mobile phase composition and flow rate, the two isomers can be coaxed to elute from the column at different times, allowing for their individual quantification.

Experimental Protocol: HPLC Method Development & Validation

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by international guidelines such as ICH Q2(R1) to ensure the method's performance prior to sample analysis.[7][8][9]

  • Preparation of Solutions:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh and dissolve approximately 5 mg of this compound in 50 mL of diluent to achieve a concentration of 100 µg/mL.

    • System Suitability Solution: Use a sample known to contain both E and Z isomers. If unavailable, a sample can be exposed to acidic conditions or light to encourage isomerization.[1]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the System Suitability Solution five times.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two isomer peaks must be ≥ 1.5.

      • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

      • Relative Standard Deviation (%RSD): The %RSD for the peak areas of five replicate injections should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the Sample Solution.

    • Identify the peaks corresponding to the E and Z isomers based on their retention times.

    • Calculate the percentage of each isomer using the area normalization method:

      • % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100

Data Presentation & Interpretation

The primary output is a chromatogram showing two separated peaks for the isomers. The isomeric purity is determined by the relative area of each peak.

ParameterTypical ValueICH Q2(R1) Guideline
Retention Time (Isomer 1) ~5.2 minReportable
Retention Time (Isomer 2) ~6.1 minReportable
Resolution (Rs) > 2.0≥ 1.5
Tailing Factor (T) < 1.2≤ 2.0
Theoretical Plates (N) > 5000Reportable

Workflow Diagram

HPLC_Workflow Figure 1: HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (50:50 ACN:H2O) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject into HPLC System prep3->inj Transfer to vial sep Isocratic Elution (C18 Column) inj->sep sst System Suitability Test (Resolution > 1.5) inj->sst det UV Detection (280 nm) sep->det acq Acquire Chromatogram det->acq Signal integ Integrate Isomer Peaks acq->integ calc Calculate Area % (Isomeric Purity) integ->calc report Generate Report calc->report sst->prep1 Fail - Troubleshoot sst->inj Pass UPLC_vs_HPLC Figure 2: UPLC vs. HPLC Performance cluster_hplc HPLC (5 µm particles) cluster_uplc UPLC (1.7 µm particles) hplc_run Long Run Time (~10 min) hplc_res Good Resolution (Rs ~ 2.1) hplc_run->hplc_res uplc_run Short Run Time (~2.5 min) hplc_sol High Solvent Use (~10 mL) hplc_res->hplc_sol uplc_res Excellent Resolution (Rs ~ 2.8) uplc_run->uplc_res uplc_sol Low Solvent Use (~1 mL) uplc_res->uplc_sol NMR_Workflow Figure 3: ¹H NMR Analysis Workflow prep Dissolve Sample in DMSO-d6 acq Acquire ¹H Spectrum (400 MHz) prep->acq proc Process Spectrum (Phase & Baseline) acq->proc ident Identify Diagnostic Isomer Signals proc->ident integ Integrate Signals ident->integ calc Calculate Isomeric Ratio integ->calc Decision_Tree Figure 4: Method Selection Guide start What is the Analytical Goal? goal1 Routine QC / Batch Release start->goal1 goal2 High-Throughput Screening start->goal2 goal3 Reference Standard Characterization or Structural Confirmation start->goal3 method_hplc Use Validated HPLC Method goal1->method_hplc method_uplc Use Validated UPLC Method goal2->method_uplc method_nmr Use ¹H NMR for Ratio Confirmation goal3->method_nmr method_combo Use HPLC/UPLC for Purity and NMR for Identity method_nmr->method_combo Orthogonal Method

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-indole-5-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides comprehensive, immediate safety and logistical information for the handling of 1H-indole-5-carbaldehyde oxime, moving beyond a simple checklist to offer a framework of scientific understanding and operational excellence. Our commitment is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid compound that, based on data from structurally similar indole derivatives, presents a primary hazard of irritation to the skin and eyes.[1][2][3] Inhalation of dust particles may also cause respiratory irritation.[1][2][3] A thorough understanding of these risks is the first step in mitigating them. The causality behind these irritant effects lies in the chemical's interaction with biological tissues. While detailed toxicological data for this specific oxime is not extensively published, the indole scaffold is a common motif in biologically active molecules, and caution is therefore warranted.[4][5]

Core Directive: Always assume a new or sparsely documented compound has the potential for unforeseen hazards. A culture of safety is built on proactive, rather than reactive, measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound to prevent skin and eye contact and to minimize inhalation of dust.[1][6]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProvides a seal around the eyes to protect against dust particles and potential splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile glovesOffers protection against incidental contact. For prolonged handling, consider double-gloving. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to control dust. Consult your institution's safety officer.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Disposal_Workflow Start Generation of Waste (Unused chemical, contaminated labware, spill debris) Segregate Segregate into a dedicated, labeled hazardous waste container Start->Segregate Store Store in a designated satellite accumulation area Segregate->Store Pickup Arrange for pickup by institutional hazardous waste management Store->Pickup Dispose Final disposal at a licensed hazardous waste facility Pickup->Dispose

Figure 2: Chemical Waste Disposal Workflow.
Disposal Procedure

As of the writing of this guide, there is no widely established and validated chemical neutralization protocol for this compound that can be safely performed in a standard laboratory setting. Therefore, the primary method of disposal is through your institution's hazardous waste management program.

Core Directive: Do not attempt to neutralize this chemical waste unless you are following a procedure that has been thoroughly vetted and approved by your institution's safety committee. Improper neutralization can lead to the generation of more hazardous substances or unsafe conditions.

When preparing for disposal:

  • Ensure the waste container is in good condition and properly sealed.

  • Complete all required hazardous waste manifests or tags as per your institution's and local regulations. [7]* Store the waste in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

By adhering to these protocols, you contribute to a safer research environment and ensure compliance with regulatory standards. This guide should be used in conjunction with your institution's specific safety policies and procedures.

References

  • Google Patents. (n.d.). Neutralization of reaction mixtures obtained by Beckman rearrangement of cyclohexanone oxime.
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019, September 14). PubMed Central. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved February 2, 2026, from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 2, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved February 2, 2026, from [Link]

  • Emory University Environmental Health and Safety Office. (2012, April 25). Incompatibility of Common Laboratory Chemicals. Retrieved February 2, 2026, from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved February 2, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, October 16). Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. Retrieved February 2, 2026, from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved February 2, 2026, from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved February 2, 2026, from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 2, 2026, from [Link]

  • American Chemical Society Publications. (2026, January 21). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Retrieved February 2, 2026, from [Link]

  • PubMed. (2022, January 21). Polysubstituted Indole Synthesis via Palladium/Norbornene Cooperative Catalysis of Oxime Esters. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved February 2, 2026, from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved February 2, 2026, from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2025, February 18). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022, January 28). Biological Spill Clean Up in BSC. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2021, May 18). Neutralization of Acidic Wastewater from a Steel Plant by Using CaO-Containing Waste Materials from Pulp and Paper Industries. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 2, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Introduction to Hazardous Waste Management. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. Retrieved February 2, 2026, from [Link]

  • PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Retrieved February 2, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-5-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
1H-indole-5-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.